m-PEG6-Boc
Description
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Structure
2D Structure
Properties
Molecular Formula |
C18H36O8 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C18H36O8/c1-18(2,3)26-17(19)5-6-21-9-10-23-13-14-25-16-15-24-12-11-22-8-7-20-4/h5-16H2,1-4H3 |
InChI Key |
HQLJAHLJNKBBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG6-Boc: A Core Component in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (6)-tert-butyloxycarbonyl (m-PEG6-Boc), a critical building block in advanced biomedical research and pharmaceutical development. Its unique properties make it an invaluable tool in bioconjugation, drug delivery, and the design of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, key applications, and relevant experimental protocols, offering a technical resource for its effective utilization.
Introduction to this compound
This compound is a monodisperse polyethylene glycol (PEG) derivative characterized by a terminal methoxy group and a Boc-protected amine. The PEG chain, consisting of six ethylene glycol units, imparts hydrophilicity, biocompatibility, and flexibility to molecules it is incorporated into. The Boc protecting group provides a stable yet readily cleavable cap for the terminal amine, allowing for controlled and site-specific conjugation reactions. This heterobifunctional nature makes this compound a versatile linker for connecting different molecular entities.
The structure of this compound is defined by its precise length and composition, which ensures batch-to-batch consistency and predictable behavior in complex biological systems. This is a significant advantage over traditional polydisperse PEG polymers.
Physicochemical Properties
The properties of this compound are summarized in the table below. These values are critical for experimental design, including reaction stoichiometry, purification, and formulation.
| Property | Value | Source |
| Chemical Formula | C17H35NO8 | BroadPharm |
| Molecular Weight | 381.46 g/mol | BroadPharm |
| Appearance | Colorless to light yellow oil | BroadPharm |
| Purity | ≥95% | C&P Biotech |
| Solubility | Soluble in DMSO, DMF, DCM, and Chloroform | C&P Biotech |
| Storage | -20°C, desiccated | C&P Biotech |
Key Applications
This compound is extensively used in several areas of biomedical research and drug development due to its unique combination of a hydrophilic spacer and a protected functional group.
The most prominent application of this compound is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding and E3-binding moieties is a critical determinant of PROTAC efficacy.
The this compound linker, after deprotection of the Boc group, provides the necessary length and flexibility for the PROTAC to adopt a conformation that allows for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic nature of the PEG chain also enhances the solubility and cell permeability of the final PROTAC molecule.
The PEG component of this compound is well-known for its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. "PEGylation," the process of attaching PEG chains to proteins, peptides, or small molecules, can:
-
Increase half-life: The hydrophilic PEG chain increases the hydrodynamic radius of the molecule, reducing renal clearance.
-
Enhance solubility: The PEG linker can improve the solubility of hydrophobic drugs, aiding in their formulation and delivery.
-
Reduce immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system.
This compound serves as a precursor in these applications. The Boc-protected amine can be deprotected and then conjugated to a drug or biomolecule of interest.
Experimental Protocols
The following are representative protocols for the use of this compound. Researchers should optimize these protocols for their specific applications.
Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL of DCM per 1 gram of this compound).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of TFA (e.g., 5-10 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the excess TFA and DCM by rotary evaporation.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected m-PEG6-amine.
Objective: To conjugate the deprotected m-PEG6-amine to a molecule containing a carboxylic acid group.
Materials:
-
Deprotected m-PEG6-amine
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing molecule, EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the deprotected m-PEG6-amine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired conjugate.
Visualizations
The following diagrams illustrate the key processes involving this compound.
Caption: Boc deprotection of this compound to yield the reactive amine.
Caption: Workflow for the synthesis of a PROTAC using an m-PEG6 linker.
Caption: The role of a PROTAC in inducing protein degradation.
Conclusion
This compound is a highly versatile and valuable reagent in modern chemical biology and drug discovery. Its well-defined structure, combined with the beneficial properties of the PEG chain and the synthetic flexibility offered by the Boc-protected amine, makes it an ideal choice for constructing complex therapeutic molecules. From enhancing the properties of biologics to serving as a critical linker in the rapidly evolving field of targeted protein degradation, this compound will undoubtedly continue to be a key component in the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to effectively incorporate this powerful tool into their research and development programs.
The Versatile Building Block: A Technical Guide to m-PEG6-Boc Derivatives in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, commonly referred to as m-PEG6-Boc, is a cornerstone in the synthesis of complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its polyethylene glycol (PEG) backbone imparts favorable physicochemical properties, including enhanced solubility and reduced immunogenicity, while the terminal functional groups—a methoxy or other capping group and a Boc-protected amine—offer versatile handles for conjugation. This technical guide provides an in-depth overview of the chemical structures, properties, and applications of common this compound derivatives, complete with detailed experimental protocols and workflow visualizations.
Deciphering the Structure: Common this compound Variants
The designation "this compound" can be ambiguous. In practice, it most often refers to one of two key structures: a hydroxyl-terminated PEG linker or an amine-terminated PEG linker, both featuring a Boc-protected amine. A third, less common variant, possesses a methoxy-terminated PEG chain. For clarity, this guide will focus on the two most prevalent derivatives:
-
N-Boc-PEG6-alcohol: This molecule contains a six-unit PEG chain with a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine (-NHBoc) at the other.
-
t-Boc-N-amido-PEG6-amine: This derivative features a six-unit PEG chain with a free primary amine (-NH2) at one end and a Boc-protected amine at the other.
Physicochemical Properties
The selection of a linker is critically dependent on its physical and chemical characteristics. The properties of the two primary this compound variants are summarized below for easy comparison.
| Property | N-Boc-PEG6-alcohol | t-Boc-N-amido-PEG6-amine |
| Synonyms | t-boc-N-amido-PEG6-alcohol, BocNH-PEG6-OH | Boc-N-amido-PEG6-NH2, NHBoc-PEG6-amine |
| CAS Number | 331242-61-6[1][2] | 1091627-77-8[3][4] |
| Molecular Formula | C17H35NO8[1] | C19H40N2O8 |
| Molecular Weight | 381.5 g/mol | 424.5 g/mol |
| Appearance | Colorless to light yellow viscous liquid | Liquid |
| Solubility | Soluble in DMSO, DCM, DMF | Soluble in Water, DMSO, DMF, DCM |
| Storage Conditions | -20°C, keep in dry and avoid sunlight | -20°C, protect from light |
Core Applications in Drug Development
The unique architecture of this compound derivatives makes them highly valuable in the construction of sophisticated bioconjugates.
PROTAC Synthesis
In the realm of targeted protein degradation, this compound linkers are frequently employed to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, forming a PROTAC. The PEG chain enhances the solubility and cell permeability of the final PROTAC molecule, while the terminal functional groups allow for a modular and controlled synthesis. The Boc-protected amine provides an orthogonal handle for subsequent coupling to the E3 ligase ligand after deprotection.
Antibody-Drug Conjugate (ADC) Development
This compound derivatives also serve as cleavable linkers in the synthesis of ADCs. ADCs are comprised of a monoclonal antibody connected to a cytotoxic payload via a linker. The hydrophilic PEG spacer can improve the pharmacokinetic profile of the ADC and reduce aggregation. The linker's functional groups enable the covalent attachment of the drug, which is released in the target cell's reducing environment.
Key Experimental Protocols
The utility of this compound linkers is realized through a series of well-defined chemical reactions. Below are detailed protocols for the critical steps in their application.
Boc Deprotection of this compound Derivatives
The removal of the Boc protecting group is a fundamental step to reveal a primary amine, which can then be used for subsequent conjugation.
Materials:
-
Boc-protected PEG linker (e.g., N-Boc-PEG6-alcohol or t-Boc-N-amido-PEG6-amine)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Add TFA to the solution (typically a 1:1 mixture of DCM and TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For workup, dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Synthesis of a PROTAC using a Boc-PEG Linker
This protocol outlines a general approach for synthesizing a PROTAC where a target protein ligand (e.g., a kinase inhibitor with a phenolic hydroxyl group) is first coupled to the linker, followed by deprotection and conjugation to an E3 ligase ligand (e.g., pomalidomide).
Part 1: Conjugation of Target Protein Ligand to the Linker
-
To a solution of the target protein ligand (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of a bromo-functionalized Boc-PEG linker (e.g., t-Boc-N-amido-PEG-Br, 1.2 eq) in anhydrous DMF.
-
Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to yield the ligand-linker intermediate.
Part 2: Boc Deprotection
-
Dissolve the ligand-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2 hours.
-
Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain the deprotected amine as a TFA salt.
Part 3: Conjugation of E3 Ligase Ligand
-
To a solution of the E3 ligase ligand with a carboxylic acid (e.g., pomalidomide, 1.0 eq) in anhydrous DMF, add a coupling agent like HATU (1.1 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine intermediate from Part 2 (1.1 eq) in anhydrous DMF.
-
Stir at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer, concentrate, and purify by preparative HPLC to obtain the final PROTAC.
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes a general workflow for conjugating a drug to an antibody using a heterobifunctional PEG linker.
Step 1: Antibody Reduction
-
Prepare the monoclonal antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as dithiothreitol (DTT), in a controlled molar excess to partially reduce the interchain disulfide bonds, generating free thiol groups.
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by buffer exchange.
Step 2: Drug-Linker Conjugation
-
Prepare the drug-linker conjugate. This typically involves reacting the cytotoxic drug with the deprotected amine of a Boc-PEG linker that has a maleimide group at the other end.
-
Dissolve the drug-linker conjugate in an organic co-solvent like DMSO.
Step 3: ADC Formation
-
Cool the reduced antibody solution on ice.
-
Slowly add the drug-linker solution to the antibody solution with gentle stirring. The maleimide group on the linker will react with the free thiols on the antibody.
-
Allow the reaction to proceed for a specified time.
-
Purify the resulting ADC using techniques such as size exclusion chromatography to remove unconjugated drug-linker and other impurities.
Visualizing the Workflows
To further elucidate the processes described, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for the deprotection of a Boc-protected PEG linker.
Caption: Modular synthesis workflow for a PROTAC using a Boc-PEG linker.
References
The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical function of the tert-butyloxycarbonyl (Boc) protecting group in the context of polyethylene glycol (PEG) linkers. Bifunctional PEG linkers are indispensable tools in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where precise control over reactive functional groups is paramount. The Boc group, an acid-labile amine protecting group, plays a pivotal role in these sophisticated synthetic strategies, ensuring regioselective modifications and maximizing reaction yields. This document provides an in-depth analysis of the Boc protecting group's mechanism of action, its application in PEG linker synthesis, detailed experimental protocols, and a quantitative comparison with the alternative Fmoc protecting group strategy.
Core Function of the Boc Protecting Group in PEG Linkers
The primary function of the Boc group in PEG linkers is to temporarily block a primary or secondary amine functionality, rendering it unreactive to subsequent chemical transformations.[1] This protection is crucial in the synthesis of heterobifunctional PEG linkers, which possess distinct reactive groups at either end. By protecting one amine terminus with a Boc group, other reactive moieties on the PEG linker or a conjugated molecule can be selectively manipulated without the interference of the highly nucleophilic amine.
The Boc group's utility is defined by its stability under a wide range of conditions, including basic and nucleophilic environments, and its clean, quantitative removal under specific acidic conditions.[2] This orthogonality allows for a multi-step synthetic approach where different protecting groups can be selectively removed without affecting others, a cornerstone of modern medicinal chemistry.
Mechanism of Boc Protection and Deprotection
The introduction and removal of the Boc group are well-established chemical transformations.
Protection: The Boc group is typically introduced by reacting an amine-terminated PEG with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxide and carbon dioxide, resulting in the formation of a stable carbamate.
Deprotection: The removal of the Boc group is achieved through acidolysis, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][4] The mechanism involves protonation of the carbamate oxygen, which weakens the C-O bond. This leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine as its corresponding ammonium salt.[5]
Quantitative Data Summary
The efficiency of Boc protection and deprotection reactions is critical for the overall yield and purity of the final product. The following tables summarize representative quantitative data for these reactions. It is important to note that direct side-by-side comparisons for identical PEGylated substrates are not always available in the literature; therefore, some data is derived from analogous solid-phase peptide synthesis (SPPS) methodologies.
| Table 1: Representative Yields for Boc Protection of Amine-Terminated Substrates | |
| Substrate | Reaction Conditions |
| Amine-terminated PEG | (Boc)₂O, Base, Solvent-free/PEG-400 |
| Various Amines | (Boc)₂O, THF, Base |
| Amino Acids | (Boc)₂O, Triethylamine |
| Table 2: Representative Yields and Conditions for Boc Deprotection | |
| Substrate | Deprotection Reagent |
| Boc-amino-PEG3-SSPy | 25-50% TFA in DCM |
| Boc-Phe-Phe-OEt | 10 eq. TFA in Chloroform |
| Various N-Boc Amines | 5 eq. TFA in DCM |
| Boc-protected cyclosulfamides | Dawson heteropolyacid, DCM |
| Boc-NH-PEG-X | TFA, CH₂Cl₂ |
| Table 3: Illustrative Comparison of Boc vs. Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategies | | | :--- | :--- | :--- | | Parameter | Boc Strategy | Fmoc Strategy | Reference | | Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine (base) | | | Side-Chain Protecting Groups | Benzyl-based (removed by HF) | tert-Butyl-based (removed by TFA) | | | Overall Yield | Generally high, can be advantageous for hydrophobic peptides | Generally high, milder conditions can lead to higher purity for sensitive peptides | | | Purity of Hydrophobic Peptides | Often higher | Can be lower due to aggregation | | | Orthogonality | Quasi-orthogonal | Fully orthogonal | |
Experimental Protocols
Protocol for Boc Protection of Amine-Terminated PEG
This protocol describes a general procedure for the N-terminal protection of an amine-terminated PEG linker.
Materials:
-
Amine-terminated PEG (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the amine-terminated PEG in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (TEA or DIPEA) to the solution.
-
In a separate vial, dissolve (Boc)₂O in a minimal amount of the same anhydrous solvent.
-
Add the (Boc)₂O solution dropwise to the stirred PEG solution at room temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine is a key indicator.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the Boc-protected PEG linker.
-
The product can be further purified by column chromatography if necessary.
Protocol for Boc Deprotection of a PEG Linker using TFA
This protocol outlines the removal of the Boc protecting group to yield the free amine as its TFA salt.
Materials:
-
Boc-protected PEG linker (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (typically a 20-50% v/v solution in DCM)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the pre-prepared TFA/DCM solution to the stirred PEG solution. A typical final concentration is 20-50% TFA.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS for the complete consumption of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x).
-
The resulting product is the amine-PEG linker as its TFA salt, which can often be used directly in the next synthetic step after thorough drying under high vacuum.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the use of a Boc-protected PEG linker in sequential bioconjugation.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
The Boc protecting group is a robust and versatile tool in the synthesis and application of PEG linkers for drug development and bioconjugation. Its stability to a wide range of reagents, coupled with its facile removal under acidic conditions, allows for the precise and sequential construction of complex biomolecules. While the Fmoc/tBu strategy offers advantages in terms of milder deprotection conditions for the main peptide chain, the Boc/Bzl strategy remains highly relevant, particularly for the synthesis of complex or aggregation-prone sequences and for orthogonal protection of side chains. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage Boc-protected PEG linkers in their synthetic endeavors, ultimately contributing to the development of novel and more effective therapeutics.
References
The Role of PEG6 Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of bioconjugation, the strategic implementation of spacers and linkers is paramount to the efficacy, stability, and pharmacokinetic profile of complex biologics. Among the various options, polyethylene glycol (PEG) spacers have become a cornerstone in the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive examination of the role of the six-unit PEG spacer (PEG6), a frequently utilized linker that offers a compelling balance of hydrophilicity, flexibility, and defined length. Through an analysis of quantitative data, detailed experimental protocols, and visual representations of key processes, this document serves as a critical resource for professionals in the field of drug development and biomedical research.
Core Concepts: The Strategic Advantages of the PEG6 Spacer
The incorporation of a PEG6 spacer into a bioconjugate confers a multitude of benefits that address common challenges in drug development. These advantages are rooted in the fundamental physicochemical properties of the polyethylene glycol chain.
Enhanced Solubility and Reduced Aggregation: A primary challenge in the development of bioconjugates, particularly ADCs, is the often hydrophobic nature of cytotoxic payloads. This hydrophobicity can lead to aggregation, compromising manufacturing, formulation, and in vivo stability.[1] The hydrophilic nature of the PEG6 spacer acts as a solubilizing agent, effectively creating a hydration shell that shields the hydrophobic drug, thereby preventing aggregation and improving the overall solubility of the conjugate.[1][2] This is crucial for achieving higher drug-to-antibody ratios (DARs) without sacrificing the stability and pharmacokinetic properties of the ADC.[1]
Improved Pharmacokinetics: PEGylation is a well-established strategy for extending the in vivo circulation half-life of therapeutic molecules. The PEG6 spacer, by increasing the hydrodynamic radius of the bioconjugate, reduces renal clearance and shields it from proteolytic degradation.[1] This leads to a longer circulation half-life and increased overall drug exposure (Area Under the Curve - AUC), allowing for more sustained delivery to the target site and potentially less frequent dosing.
Optimal Spacing and Flexibility: The defined length of the PEG6 spacer provides precise spatial control, which is critical for the biological function of the bioconjugate. In PROTACs, the linker must orient the target protein and the E3 ligase in a manner that facilitates the formation of a stable and productive ternary complex for subsequent protein degradation. A linker that is too short may cause steric hindrance, while one that is too long could lead to non-productive complexes. The PEG6 linker often represents a favorable compromise in this optimization process. Similarly, in ADCs, the spacer ensures that the cytotoxic payload does not interfere with the antibody's ability to bind to its target antigen.
Reduced Immunogenicity: The flexible and hydrophilic PEG chain can mask immunogenic epitopes on the protein or payload, reducing the likelihood of an adverse immune response. This shielding effect can also minimize off-target toxicity by decreasing non-specific uptake of the bioconjugate.
Quantitative Data on the Impact of PEG6 Spacers
The selection of an optimal PEG spacer length is a critical parameter in the design of bioconjugates. The following tables summarize quantitative data from various studies, highlighting the impact of PEG length, including PEG6, on key performance indicators.
| PEG Spacer Length | Serum Stability (t1/2 in human serum) | Reference |
| PEG2 | 246 ± 4 hours | |
| PEG4 | 407 hours | |
| PEG6 | 584 ± 20 hours | |
| PEG12 | 407 hours |
Table 1: Influence of PEG Spacer Length on Serum Stability of Bombesin-Based Radioconjugates. This data indicates that serum stability tends to increase with PEG spacer length up to PEG6, after which it may decrease.
| PEG Spacer Length | IC50 (nM) for natGa-NOTA-PEGn-RM26 | Reference |
| PEG2 | 3.1 ± 0.2 | |
| PEG3 | 3.9 ± 0.3 | |
| PEG4 | 5.4 ± 0.4 | |
| PEG6 | 5.8 ± 0.3 |
Table 2: Impact of PEG Spacer Length on the In Vitro Binding Affinity of Bombesin Antagonists. In this study, a trend of slightly decreasing binding affinity (higher IC50) was observed with increasing PEG length.
| PEG Spacer Length | Average Drug-to-Antibody Ratio (DAR) | Reference |
| PEG4 | 2.5 | |
| PEG6 | 5.0 | |
| PEG8 | 4.8 | |
| PEG12 | 3.7 | |
| PEG24 | 3.0 |
Table 3: Influence of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR) in Tetrazine-Linked ADCs. This data suggests that intermediate PEG spacer lengths, such as PEG6 and PEG8, can facilitate higher drug loading in ADCs.
| Conjugate (68Ga-NOTA-PEGn-RM26) | Liver Uptake (%ID/g) at 1h p.i. | Kidney Uptake (%ID/g) at 1h p.i. | Reference |
| PEG2 | 0.8 ± 0.1 | 0.9 ± 0.1 | |
| PEG3 | 0.6 ± 0.1 | 1.0 ± 0.1 | |
| PEG4 | 1.1 ± 0.1 | 1.0 ± 0.1 | |
| PEG6 | 1.1 ± 0.2 | 1.0 ± 0.1 |
Table 4: In Vivo Biodistribution of 68Ga-Labeled Bombesin Antagonists in Normal Mice. This table shows that while there are some variations, the biodistribution in the liver and kidneys is relatively similar for the tested short PEG spacers.
Key Applications of PEG6 Spacers
The versatile properties of the PEG6 spacer have led to its widespread adoption in several cutting-edge bioconjugation applications.
Antibody-Drug Conjugates (ADCs)
In ADC design, the PEG6 spacer is frequently incorporated into the linker connecting the antibody to the cytotoxic payload. Its primary roles are to enhance the hydrophilicity of the ADC, enabling the use of highly potent but hydrophobic drugs, and to allow for higher DARs without inducing aggregation. The defined length of the PEG6 spacer also ensures that the payload does not sterically hinder the antibody's binding to its target antigen.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The PEG6 linker is often explored in PROTAC design to achieve the optimal spatial arrangement for the formation of a stable ternary complex. Several studies have demonstrated that variations in PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.
Peptide and Protein Modification
PEGylation of peptides and proteins is a common strategy to improve their therapeutic properties. The use of a discrete PEG6 spacer can enhance the serum stability of peptides, protecting them from enzymatic degradation. It also improves the solubility of peptides and can reduce their immunogenicity.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates incorporating PEG6 spacers. The following are representative protocols for key experiments.
Protocol 1: Antibody Conjugation with a Maleimide-PEG6 Linker
This protocol describes the conjugation of a maleimide-activated payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-PEG6-payload dissolved in dimethyl sulfoxide (DMSO)
-
Quenching solution: N-ethylmaleimide or cysteine in PBS
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
To the antibody solution (typically 1-10 mg/mL), add a 10-100-fold molar excess of TCEP.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
Remove excess TCEP by buffer exchange using a desalting column equilibrated with PBS containing 1 mM EDTA.
-
-
Conjugation:
-
Immediately add the Maleimide-PEG6-payload solution to the reduced antibody. A 5- to 20-fold molar excess of the maleimide reagent over the antibody is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.
-
-
Quenching:
-
Add a 20-fold molar excess of N-ethylmaleimide or cysteine relative to the maleimide reagent to quench any unreacted maleimide groups.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Purify the ADC using an SEC column to remove unreacted payload, quenching agent, and any aggregates.
-
Collect fractions and monitor the elution profile by UV absorbance at 280 nm.
-
-
Characterization:
-
Determine the DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation state of the ADC by SEC.
-
Confirm the identity and integrity of the conjugate by SDS-PAGE and mass spectrometry.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the procedure to quantify the degradation of a target protein in cells treated with a PROTAC containing a PEG6 linker.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-dPEG6-OH
This protocol describes the incorporation of a PEG6 spacer into a peptide using Fmoc-based solid-phase synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-dPEG6-OH
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling reagents: HBTU/HOBt or HATU
-
Activator base: N,N-diisopropylethylamine (DIPEA)
-
Washing solvent: DMF
-
Cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF in a reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid/PEG6 Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid or Fmoc-dPEG6-OH by dissolving it with the coupling reagents and DIPEA in DMF.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle:
-
Repeat the deprotection and coupling steps for each subsequent amino acid and for the incorporation of the Fmoc-dPEG6-OH spacer.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, wash the resin and dry it.
-
Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the PEGylated peptide by mass spectrometry and analytical RP-HPLC.
-
Visualization of Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the application of PEG6 spacers in bioconjugation.
Caption: PROTAC Mechanism of Action with a PEG6 Linker.
Caption: General Workflow for ADC Synthesis using a Maleimide-PEG6 Linker.
Conclusion
The PEG6 spacer represents a versatile and highly effective tool in the field of bioconjugation. Its ability to enhance solubility, improve pharmacokinetic profiles, provide optimal spatial separation, and reduce immunogenicity makes it an invaluable component in the design of next-generation therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively leverage the advantages of the PEG6 spacer in their work. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of well-defined linkers like PEG6 will undoubtedly play a pivotal role in the future of medicine.
References
Technical Guide to Boc-Protected PEG6 Linkers in Bioconjugation and Drug Development
This technical guide provides an in-depth overview of Boc-protected hexaethylene glycol (PEG6) linkers, focusing on their chemical properties, CAS numbers, molecular weights, and applications in research and drug development. These bifunctional molecules are crucial for the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).
Understanding the Nomenclature: m-PEG6-Boc
The term "this compound" can be ambiguous. Typically, "m-PEG" refers to a methoxy-terminated polyethylene glycol. However, in the context of bifunctional linkers, it often implies a PEG chain with a methoxy group at one terminus and a functional group, in this case, a Boc-protected amine, at the other. More commonly, commercially available and referenced linkers of this class feature a terminal hydroxyl or other reactive group instead of a methoxy group, with a Boc-protected amine at the other end. This guide will cover the key variations to ensure clarity for researchers.
Core Quantitative Data
The properties of common Boc-protected PEG6 linkers are summarized in the table below for easy comparison. These linkers are instrumental in medicinal chemistry and bioconjugation due to the water-soluble and biocompatible nature of the PEG chain, which can improve the pharmacokinetic properties of the final conjugate.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not Available | C18H36O8 | 380.47[1] |
| N-Boc-PEG6-alcohol | 331242-61-6 | C17H35NO8 | 381.5[2][3] |
| Boc-NH-PEG6-amine | 1091627-77-8 | C19H40N2O8 | 424.53[4] |
| Bromo-PEG6-Boc | 1393330-41-0 | C19H37BrO8 | 473.40[5] |
Experimental Protocols
Detailed methodologies are essential for the successful application of these linkers. Below are protocols for the deprotection of the Boc group and the subsequent use of the linker in PROTAC synthesis.
Protocol 1: Boc-Deprotection of a PEG Linker
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental step to reveal a primary amine, which can then be used for conjugation. This procedure is typically performed under acidic conditions.
Reagents and Materials:
-
Boc-protected PEG linker (e.g., N-Boc-PEG6-alcohol)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The deprotected amine product will be more polar than the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
For applications requiring the free amine (and not the TFA salt), perform a basic work-up. Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine-PEG linker.
Protocol 2: Synthesis of an Amide-Linked PROTAC
This protocol outlines the coupling of a carboxylic acid-containing molecule (such as a target protein ligand or "warhead") to a deprotected amine-PEG linker, followed by conjugation to an E3 ligase ligand.
Step 1: Amide Coupling of Warhead-COOH with Amine-PEG-E3 Ligase Ligand
Reagents and Materials:
-
Warhead-COOH (1.0 equivalent)
-
Amine-PEG6-E3 Ligase Ligand (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the Amine-PEG6-E3 Ligase Ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final PROTAC molecule.
Visualizing the Workflow: PROTAC Synthesis
The synthesis of a PROTAC is a stepwise process that leverages the functional groups of the linker. The diagram below illustrates a typical workflow for synthesizing an amide-linked PROTAC.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using a Boc-protected PEG linker.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-NH-PEG6-OH | CAS:331242-61-6 | Biopharma PEG [biochempeg.com]
- 4. tert-Butyl (2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethyl)carbamate, 1801273-41-5 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
Solubility Profile of m-PEG6-Boc: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG6-Boc (methoxy-polyethylene glycol (6)-tert-butyloxycarbonyl), a commonly utilized PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for researchers and drug development professionals in designing and executing synthetic strategies, as well as in the formulation of final compounds.
Core Concepts and Molecular Structure Analysis
The solubility of this compound is dictated by the interplay of its distinct structural components:
-
Methoxy (m-) Cap: A nonpolar methyl group at one terminus.
-
Polyethylene Glycol (PEG6) Chain: A hydrophilic chain of six ethylene glycol units, which generally imparts water solubility and flexibility.
-
tert-Butyloxycarbonyl (Boc) Group: A bulky, nonpolar protecting group that contributes to solubility in lipophilic organic solvents.
The amphiphilic nature of the molecule, possessing both hydrophilic (PEG chain) and hydrophobic (methoxy and Boc groups) regions, results in a nuanced solubility profile across a range of solvents.
Solubility Data
While precise quantitative solubility data for this compound is not extensively published, a strong predictive assessment can be made based on data from structurally analogous compounds and supplier information. The following table summarizes the expected solubility of this compound in common laboratory solvents.
| Solvent | Solvent Type | Predicted Solubility | Basis for Prediction |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 100 mg/mL | High solubility reported for the structurally similar Bromo-PEG6-Boc[1]. Product datasheets for this compound also recommend storage in DMSO, implying good solubility[2]. |
| Dichloromethane (DCM) | Chlorinated | Soluble | N-Boc-PEG6-alcohol and t-Boc-N-amido-PEG6-amine, which share the core PEG and Boc structures, are reported to be soluble in DCM[3][4]. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | N-Boc-PEG6-alcohol and t-Boc-N-amido-PEG6-amine show solubility in DMF[3]. |
| Water | Polar Protic | Sparingly Soluble to Insoluble | While the PEG chain is hydrophilic, the presence of the methoxy cap and the large, hydrophobic Boc group is expected to significantly limit aqueous solubility. Structurally related t-Boc-N-amido-PEG8-acid is noted to have increased solubility in aqueous media due to the terminal carboxylic acid, suggesting the Boc-protected amine alone is less soluble. |
| Ethanol | Polar Protic | Likely Soluble | General solubility of lower molecular weight PEGs in ethanol suggests this compound will also be soluble. |
| Toluene | Nonpolar Aromatic | Likely Soluble | PEGs and their derivatives often show good solubility in toluene. |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility values, direct experimental determination is recommended. The following protocol provides a reliable method for determining the solubility of this compound.
Objective: To quantitatively determine the solubility of this compound in a chosen solvent at a specific temperature (e.g., room temperature).
Materials:
-
This compound
-
Selected solvent(s) of analytical grade
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another quantitative analytical instrument.
Methodology:
-
Preparation of a Saturated Solution (Shake-Flask Method):
-
Add an excess amount of this compound (e.g., 20-30 mg) to a pre-weighed vial. The key is to have undissolved solid remaining.
-
Record the exact weight of the compound added.
-
Add a known volume of the selected solvent (e.g., 1.0 mL) to the vial.
-
Securely cap the vial and vortex vigorously for 1-2 minutes.
-
Place the vial in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). Visually inspect to ensure solid material remains.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.
-
To ensure complete removal of solid particles, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microparticles.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a calibrated HPLC or other suitable analytical method to determine the concentration of this compound.
-
Prepare a standard calibration curve using solutions of known this compound concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original supernatant by accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mmol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of this compound solubility.
References
m-PEG6-Boc mechanism of action in PROTACs
An in-depth technical guide on the core mechanism of action of m-PEG6-Boc in PROTACs for researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, harnesses the cell's own machinery to induce its degradation.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[1] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[3] A key advantage of this approach is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule.
The Critical Role of the Linker in PROTAC Efficacy
The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's overall success, profoundly influencing its biological activity and physicochemical properties. The composition, length, and flexibility of the linker directly impact:
-
Ternary Complex Formation and Stability : The linker's primary role is to enable the formation of a stable and productive ternary complex. An optimal linker length and geometry are crucial for minimizing steric hindrance and facilitating favorable protein-protein interactions between the POI and the E3 ligase.
-
Degradation Efficiency : The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
-
Physicochemical Properties : The linker significantly influences the PROTAC's solubility, cell permeability, and overall drug-like properties. PROTACs are typically large molecules that fall outside of traditional drug design rules (like Lipinski's Rule of Five), making the linker's contribution to properties like solubility and permeability especially important.
This compound: A PEG-Based Linker for PROTAC Synthesis
This compound is a commonly used building block in the synthesis of PROTACs. It belongs to the polyethylene glycol (PEG) class of linkers, which are frequently employed due to their advantageous properties.
-
Structure : The "m" stands for methoxy, indicating one end of the PEG chain is capped. "PEG6" denotes six repeating ethylene glycol units. "Boc" refers to a tert-butyloxycarbonyl protecting group on the other end, which can be removed under acidic conditions to reveal a reactive amine for conjugation to either the POI or E3 ligase ligand.
-
Mechanism of Action : The mechanism of action of an this compound-derived linker in a PROTAC is defined by the characteristics it imparts to the final molecule.
Key Attributes of PEG6 Linkers in PROTACs:
-
Enhanced Solubility : The ethylene glycol units in the PEG chain are hydrophilic and can act as hydrogen bond acceptors, which generally improves the aqueous solubility of the PROTAC molecule. This is a crucial feature for these large molecules, aiding in their compatibility with physiological environments.
-
Flexibility and Conformational Control : PEG linkers are flexible, which can allow the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex. However, this flexibility can also lead to an entropic penalty upon binding. The six-unit length of a PEG6 linker provides a specific distance and degree of flexibility that must be empirically tested for each target and E3 ligase pair to ensure optimal ternary complex geometry.
-
Modulation of Cell Permeability : The relationship between PEG linkers and cell permeability is complex. While increased polarity can hinder passive diffusion across cell membranes, PEG linkers can also adopt folded conformations that shield their polar surface area, potentially improving membrane traversal. The optimal number of PEG units for cell uptake must be determined experimentally.
-
Biocompatibility : PEG is well-known for its biocompatibility and low toxicity, making it a favorable component for therapeutic agents.
The optimal linker length is not universal and is highly dependent on the specific biological system. Studies have shown that for some targets, longer PEG chains are beneficial, while for others, a shorter linker is more potent. Therefore, a PEG6 linker represents a specific choice of length that would be evaluated as part of a broader linker optimization strategy.
Data Presentation: Impact of Linker Properties
The efficacy of a PROTAC is quantified by its DC50 (potency) and Dmax (maximal effect). The linker is a key driver of these values. The following tables summarize the conceptual relationship between linker properties and PROTAC performance as described in the literature.
Table 1: Conceptual Impact of PEG Linker Length on PROTAC Efficacy
| Linker Length | Ternary Complex Stability | Steric Hindrance | Degradation Potency (DC50) | Rationale |
| Too Short | Low | High | High (Less Potent) | Prevents simultaneous binding of POI and E3 ligase due to steric clashes. |
| Optimal | High | Low | Low (More Potent) | Facilitates a stable and productive ternary complex with favorable protein-protein interactions. |
| Too Long | Low | Low | High (Less Potent) | May result in a non-productive complex where ubiquitination sites are not accessible; can incur a higher entropic penalty. |
Table 2: Influence of Linker Composition on PROTAC Physicochemical Properties
| Linker Type | Key Property | Impact on Solubility | Impact on Permeability |
| Alkyl Chain | Hydrophobic | Decreases | May Increase |
| PEG Chain (e.g., PEG6) | Hydrophilic | Increases | Complex; can increase or decrease depending on conformation and length. |
Experimental Protocols
A rigorous evaluation of PROTAC efficacy, and by extension the performance of its linker, requires a suite of biochemical and cellular assays.
Assessment of Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.
-
Surface Plasmon Resonance (SPR)
-
Immobilization : Immobilize the purified target protein (POI) or E3 ligase onto an SPR sensor chip.
-
Binary Binding : Inject the PROTAC at various concentrations to measure the binding affinity to the first immobilized protein.
-
Ternary Binding : In the presence of a saturating concentration of the PROTAC, inject the second protein partner (E3 ligase or POI).
-
Analysis : Analyze the sensorgrams to determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex. This can reveal the cooperativity of binding.
-
-
Isothermal Titration Calorimetry (ITC)
-
Setup : Place one purified protein component (e.g., the E3 ligase) in the sample cell.
-
Titration : Titrate the PROTAC into the cell to measure the heat change upon binary binding.
-
Ternary Measurement : In a separate experiment, first form the binary complex of the PROTAC and the POI. Then, titrate this complex into the E3 ligase in the sample cell to measure the thermodynamics of ternary complex formation.
-
Cellular Protein Degradation Assay (Western Blot)
This is the standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment : Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and probe with a primary antibody specific to the POI. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection : Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Quantify the band intensities to determine the percentage of remaining POI relative to the vehicle control. Plot the data to calculate the DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the POI.
-
Reaction Setup : Combine the following purified components in a reaction buffer: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the POI, and the PROTAC at various concentrations.
-
Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Quenching and Analysis : Stop the reaction and analyze the results via Western blot, using an anti-ubiquitin antibody or an antibody against the POI to observe higher molecular weight species corresponding to the ubiquitinated protein.
Visualizations
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for PROTAC design and evaluation.
Caption: Logical relationship of linker properties to PROTAC efficacy.
References
The Cornerstone of Modern Drug Delivery: An In-depth Guide to PEG Linkers
For researchers, scientists, and drug development professionals, the strategic application of Poly(ethylene glycol) (PEG) linkers has become a pivotal element in the design of advanced therapeutics. This technical guide delves into the core principles of PEGylation, providing a comprehensive overview of its impact on drug efficacy, safety, and pharmacokinetic profiles. From enhancing the stability of biologics to enabling the targeted delivery of potent payloads, PEG linkers are instrumental in overcoming some of the most pressing challenges in drug discovery.
The Fundamental Advantages of PEGylation
PEGylation, the covalent attachment of PEG chains to a molecule, is a widely adopted strategy to enhance the therapeutic index of a broad range of drugs, from small molecules to large biologics.[1] The unique physicochemical properties of PEG impart several significant advantages that address common hurdles in pharmaceutical development.[2][3]
The primary benefits of incorporating PEG linkers include:
-
Enhanced Pharmacokinetics: PEGylation dramatically extends the in vivo circulation time of drugs. The hydrophilic PEG chain forms a hydration shell around the drug molecule, increasing its hydrodynamic radius. This larger size effectively reduces renal clearance, a major elimination pathway for smaller therapeutic agents.[1][3]
-
Improved Stability and Solubility: The PEG linker acts as a protective shield, safeguarding the drug from enzymatic degradation. Furthermore, it can substantially increase the solubility of hydrophobic molecules, which simplifies their administration and improves their distribution within the aqueous environment of the bloodstream.
-
Reduced Immunogenicity: By masking the surface epitopes of protein-based drugs, PEGylation can diminish their recognition by the immune system, thereby mitigating the risk of an immunogenic response.
-
Controlled Drug Release: The versatility of PEG linker chemistry allows for the design of either stable, long-circulating conjugates or environmentally sensitive linkers. These "smart" linkers can be engineered to release the active drug at the target site in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes.
A Comparative Analysis of PEG Linker Architectures
The effectiveness of a PEGylated drug is profoundly influenced by the architecture of the PEG linker. The choice between different types of linkers is a critical decision in the design of a therapeutic agent, with each offering distinct advantages for specific applications.
| Linker Type | Description | Key Advantages | Common Applications |
| Homobifunctional | Possess identical reactive groups at both ends. | Primarily used for cross-linking molecules. | Cross-linking proteins and other macromolecules. |
| Heterobifunctional | Feature different reactive groups at each terminus. | Allows for the precise and controlled conjugation of two different molecules. | Antibody-Drug Conjugates (ADCs), targeted drug delivery. |
| Cleavable | Designed to break under specific physiological conditions (e.g., low pH, specific enzymes). | Enables targeted release of the drug at the desired site, minimizing systemic toxicity. | ADCs for cancer therapy, prodrugs. |
| Non-Cleavable | Form a stable, permanent bond between the drug and the carrier molecule. | Ensures the payload remains attached to the targeting moiety, offering a stable pharmacokinetic profile. | ADCs where internalization and lysosomal degradation of the entire conjugate are the release mechanism. |
| Branched/Multi-arm | Possess multiple PEG chains radiating from a central core. | Enables higher drug-to-antibody ratios (DAR) without causing aggregation. | Conjugation of hydrophobic drugs, increasing drug payload. |
| Monodisperse | Consist of a single, defined molecular weight, rather than a range of chain lengths. | Results in a more homogeneous product with consistent properties. | Applications requiring high precision and batch-to-batch consistency. |
Key Applications in Drug Discovery
The application of PEG linkers has been particularly transformative in the development of Antibody-Drug Conjugates (ADCs). In an ADC, a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The PEG linker plays a crucial role in the stability and efficacy of these complex biopharmaceuticals.
By incorporating a PEG linker, ADCs can benefit from:
-
Improved Solubility and Stability: Many cytotoxic payloads are hydrophobic. The hydrophilic PEG linker enhances the overall solubility of the ADC, preventing aggregation and improving its pharmacokinetic properties.
-
Increased Drug Loading: Branched or multi-arm PEG linkers allow for the attachment of a higher number of drug molecules per antibody (a higher drug-to-antibody ratio, or DAR) without compromising the stability of the conjugate. This can lead to a significant increase in the potency of the ADC.
-
Controlled Payload Release: The choice between a cleavable and non-cleavable linker is critical for the mechanism of action of the ADC. Cleavable linkers are designed to release the cytotoxic payload in the tumor microenvironment or inside the cancer cell, while non-cleavable linkers rely on the degradation of the antibody to release the drug.
A notable example is the use of a PEG-based linker in Trastuzumab emtansine (T-DM1), an ADC approved for the treatment of HER2-positive breast cancer. The stable, non-cleavable linker ensures that the potent cytotoxic agent, DM1, remains attached to the antibody until the ADC is internalized by the cancer cell.
Experimental Protocols: A Guide to PEGylation and Analysis
The successful development of a PEGylated therapeutic requires robust and well-defined experimental protocols for conjugation, purification, and characterization.
General PEGylation Protocol (Amine-Reactive PEGylation)
This protocol describes a common method for PEGylating proteins using an NHS-ester activated PEG.
Materials:
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl succinate)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography column)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small volume of anhydrous DMSO or the reaction buffer.
-
Conjugation Reaction: Add the dissolved PEG reagent to the protein solution. The molar ratio of PEG to protein will need to be optimized for each specific protein and desired degree of PEGylation. A typical starting point is a 5 to 20-fold molar excess of PEG.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG and byproducts, and separate the different PEGylated species (e.g., mono-, di-, poly-PEGylated) from the unreacted protein using chromatography.
Purification of PEGylated Proteins
The PEGylation reaction typically results in a heterogeneous mixture of unreacted protein, unreacted PEG, and proteins with varying numbers of attached PEG molecules. Effective purification is therefore essential.
-
Size Exclusion Chromatography (SEC): This is often the first method used for purification. SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC can efficiently remove unreacted PEG and other low molecular weight byproducts. It can also separate native proteins from PEGylated proteins.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of PEG chains can shield the surface charges of a protein, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated isomers and proteins with different degrees of PEGylation.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. While not as commonly used as SEC or IEX, HIC can be a valuable tool for polishing the final product and separating species that are difficult to resolve by other methods.
-
Reverse Phase Chromatography (RPC): RPC is widely used for the purification of peptides and small proteins and can be applied on an analytical scale to identify PEGylation sites and separate positional isomers.
Characterization of PEGylated Conjugates
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the PEGylated drug.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique is used to visualize the increase in molecular weight after PEGylation and to assess the purity of the conjugate.
-
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): Mass spectrometry provides a precise measurement of the molecular weight of the PEGylated protein, confirming the number of attached PEG chains.
-
HPLC (High-Performance Liquid Chromatography): Analytical SEC and IEX can be used to determine the purity of the conjugate and quantify the different PEGylated species.
-
Biological Activity Assays: It is essential to confirm that the PEGylated drug retains its biological activity. This is typically done using in vitro cell-based assays or enzyme activity assays.
Visualizing the Impact: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the application of PEG linkers.
References
The Hydrophilic Nature of m-PEG6-Boc: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene glycol (PEG) linkers is a cornerstone of modern drug development, enhancing the aqueous solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Among these, m-PEG6-Boc (methoxy-polyethylene glycol (6 units) with a tert-butyloxycarbonyl protecting group) is a key building block. This technical guide provides an in-depth exploration of the hydrophilicity of this compound, offering insights into its physicochemical properties, relevant experimental evaluation techniques, and its functional implications in drug design.
Core Concepts: Understanding PEG-Mediated Hydrophilicity
The hydrophilicity of this compound is primarily attributed to the repeating ethylene glycol units in its structure. The ether oxygen atoms in the PEG backbone readily form hydrogen bonds with water molecules.[1] This interaction creates a protective hydration shell around the molecule, which not only improves its water solubility but also increases its hydrodynamic volume.[1][2][3] The methoxy group at one terminus and the Boc-protected amine at the other have a lesser, but still influential, impact on the molecule's overall polarity.
This enhanced water solubility is a critical attribute in drug delivery, as it can prevent the aggregation of hydrophobic drug candidates and improve their bioavailability.[4] The use of hydrophilic PEG linkers, such as this compound, is a well-established strategy to mitigate the inherent hydrophobicity of many potent cytotoxic drugs used in antibody-drug conjugates (ADCs) and small-molecule therapeutics.
Physicochemical Properties of this compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Solubility |
| This compound | C18H37NO8 | 381.49 | Soluble in water, DMSO, DMF, DCM |
| t-Boc-N-amido-PEG6-amine | C19H40N2O8 | 424.5 | Soluble in Water, DMSO, DMF, DCM |
| N-Boc-PEG6-alcohol | C17H35NO8 | 381.5 | Soluble in DMSO, DCM, DMF |
| t-Boc-N-amido-PEG6-acid | C20H39NO10 | 453.5 | Inferred high aqueous solubility due to hydrophilic PEG spacer |
Experimental Protocols for Assessing Hydrophilicity
The hydrophilicity imparted by a PEG linker to a larger molecule is a key parameter that is experimentally verified during drug development. Below are detailed protocols for common methods used to assess the hydrophilicity of PEGylated compounds.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful analytical technique used to separate molecules based on their hydrophobicity. For PEGylated molecules like those used in ADCs, a shorter retention time on a HIC column indicates greater hydrophilicity.
Objective: To determine the relative hydrophilicity of a PEGylated molecule by measuring its retention time on a HIC column.
Materials:
-
HIC column (e.g., Butyl or Phenyl Sepharose)
-
High-performance liquid chromatography (HPLC) system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)
-
PEGylated compound for analysis
Procedure:
-
Dissolve the PEGylated compound in Mobile Phase A to a final concentration of 1-5 mg/mL.
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Inject a 10-20 µL sample of the prepared compound onto the column.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the bound molecules.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
The retention time of the main peak is inversely proportional to the hydrophilicity of the molecule.
Contact Angle Measurement
Contact angle goniometry is a surface-sensitive technique used to measure the hydrophilicity of a material by quantifying the angle a liquid droplet makes with the surface. This method is particularly useful for assessing the surface properties of materials modified with PEG linkers.
Objective: To quantify the surface hydrophilicity of a material functionalized with a PEG linker.
Materials:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine-gauge needle
-
Deionized water
-
The PEGylated material or a surface coated with the PEGylated compound
Procedure:
-
Place the PEGylated surface on the sample stage of the goniometer.
-
Fill the syringe with deionized water and carefully dispense a small droplet (typically 1-5 µL) onto the surface.
-
Allow the droplet to stabilize for a few seconds.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the accompanying software to measure the angle between the tangent of the droplet and the surface.
-
A lower contact angle (typically < 90°) indicates a more hydrophilic surface.
Visualizing the Role and Assessment of this compound Hydrophilicity
The following diagrams, generated using the DOT language, illustrate key concepts related to the hydrophilicity of this compound.
Caption: Structural components of this compound and their contribution to its hydrophilic nature.
Caption: Experimental workflow for the comprehensive assessment of a PEGylated compound's hydrophilicity.
References
Methodological & Application
Application Notes and Protocols for m-PEG6-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and degrade disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component of a PROTAC, as its length, rigidity, and composition can significantly impact the formation of a stable ternary complex between the POI and the E3 ligase, and consequently, the efficiency of protein degradation.
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The m-PEG6-Boc linker, a hexaethylene glycol derivative with a terminal methoxy group and a Boc-protected amine, is a valuable building block for the synthesis of PROTACs. The Boc (tert-butyloxycarbonyl) protecting group allows for the selective deprotection of the amine, enabling the sequential conjugation of the linker to the POI and E3 ligase ligands.
This application note provides detailed protocols for the synthesis of the this compound linker and its subsequent incorporation into a PROTAC molecule.
Synthesis of this compound Linker
The synthesis of this compound is a two-step process starting from the commercially available hexaethylene glycol monomethyl ether (m-PEG6-OH). The first step involves the conversion of the terminal hydroxyl group to an amine, followed by the protection of the amine with a Boc group.
Protocol 1: Synthesis of this compound
Part A: Mesylation of m-PEG6-OH
This step converts the terminal hydroxyl group into a good leaving group (mesylate) for the subsequent amination.
Materials:
-
Hexaethylene glycol monomethyl ether (m-PEG6-OH)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve hexaethylene glycol monomethyl ether (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude m-PEG6-OMs.
Part B: Amination of m-PEG6-OMs and Boc Protection
This part involves the displacement of the mesylate with ammonia to form the amine, followed by in-situ Boc protection.
Materials:
-
m-PEG6-OMs (from Part A)
-
Ammonia in methanol (7 N solution)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Sealed pressure vessel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude m-PEG6-OMs (1.0 eq) in a 7 N solution of ammonia in methanol in a sealed pressure vessel.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ammonia and methanol.
-
Dissolve the resulting crude amine in DCM.
-
Add di-tert-butyl dicarbonate (1.2 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
| Reagent | Molar Ratio (vs. m-PEG6-OH) | Purpose |
| Triethylamine (TEA) | 1.5 | Base |
| Methanesulfonyl chloride (MsCl) | 1.2 | Mesylating agent |
| Ammonia in Methanol (7 N) | Excess | Aminating agent |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 | Boc-protecting agent |
Table 1: Summary of reagents and their roles in the synthesis of this compound.
Caption: Synthesis scheme for this compound.
Incorporation of this compound into a PROTAC
The synthesized this compound linker can be incorporated into a PROTAC molecule through a series of deprotection and conjugation steps.
Protocol 2: Boc Deprotection and Conjugation
Part A: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected m-PEG6-NH₂.
| Parameter | Condition |
| Deprotecting Agent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
Table 2: Typical conditions for Boc deprotection.
Caption: Boc deprotection of the PEG linker.
Part B: Conjugation to an E3 Ligase Ligand
The deprotected m-PEG6-NH₂ linker can be conjugated to an E3 ligase ligand that has been activated, for example, as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Deprotected m-PEG6-NH₂
-
E3 ligase ligand-NHS ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the deprotected m-PEG6-NH₂ (1.0 eq) and the E3 ligase ligand-NHS ester (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the resulting E3 ligase ligand-linker conjugate by reverse-phase HPLC.
| Component | Molar Ratio |
| m-PEG6-NH₂ | 1.0 |
| E3 Ligase Ligand-NHS ester | 1.1 |
| DIPEA | 2.0 |
Table 3: Reagent ratios for conjugation.
PROTAC Assembly and Mechanism of Action
The final PROTAC molecule is assembled by conjugating the POI ligand to the other end of the linker. The resulting heterobifunctional molecule can then recruit the POI to the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Caption: PROTAC synthesis workflow.
The mechanism of action of a PROTAC involves the formation of a ternary complex, ubiquitination of the target protein, and its subsequent degradation by the proteasome.
Application Notes and Protocols for m-PEG6-Boc Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of proteins, peptides, and other biomolecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of biopharmaceuticals. PEGylation can improve protein stability, increase solubility, extend circulation half-life, and reduce immunogenicity. This document provides detailed application notes and protocols for the conjugation of methoxy-PEG6-tert-butyloxycarbonyl (m-PEG6-Boc) to primary amines, a common method for achieving targeted PEGylation.
The this compound reagent contains a methoxy-terminated PEG chain with six ethylene glycol units, providing a hydrophilic spacer, and a Boc-protected amine. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions. Alternatively, the carboxylic acid derivative of m-PEG6 can be activated (e.g., with NHS) to directly react with primary amines on a target molecule. This document will focus on the use of pre-activated m-PEG6-NHS ester for direct conjugation to primary amines.
Chemical Principle
The conjugation of an N-hydroxysuccinimide (NHS)-activated m-PEG6 reagent to a primary amine proceeds via a nucleophilic acyl substitution reaction. The primary amine on the target molecule (e.g., the epsilon-amine of a lysine residue or the N-terminal amine) attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1]
Applications in Research and Drug Development
The ability to conjugate m-PEG6 to primary amines has numerous applications in the development of therapeutics and research tools:
-
Improved Pharmacokinetics: PEGylation can significantly increase the hydrodynamic radius of a protein or peptide, reducing its renal clearance and extending its in-vivo half-life.[]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, thereby reducing its recognition by the immune system.[]
-
Enhanced Stability: PEGylation can protect biomolecules from proteolytic degradation, increasing their stability in biological fluids.
-
Increased Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs or peptides.[3]
-
Linker for Antibody-Drug Conjugates (ADCs) and PROTACs: PEG linkers are commonly used in the construction of ADCs and Proteolysis Targeting Chimeras (PROTACs) to connect the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug or an E3 ligase ligand).[3]
Data Presentation
Table 1: Properties of this compound Derivatives
| Derivative | Molecular Weight ( g/mol ) | Purity | Storage Conditions | Key Features |
| This compound-amine | ~424.5 | ≥98% | -20°C | Contains a Boc-protected terminal amine. The Boc group can be removed to yield a free amine for subsequent conjugation. |
| This compound-acid | ~453.5 | ≥98% | -20°C | Contains a terminal carboxylic acid that can be activated (e.g., with EDC/NHS) to react with primary amines. |
| This compound-NHS ester | ~550.6 | ≥95% | -20°C, desiccated | Pre-activated for direct reaction with primary amines. Moisture-sensitive. |
Table 2: Representative Reaction Conditions for m-PEG6-NHS Ester Conjugation to a Model Protein
| Parameter | Condition A | Condition B | Condition C |
| Buffer | 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4 | 0.1 M Sodium Bicarbonate, pH 8.3 | 0.1 M HEPES, pH 8.0 |
| Molar Ratio (PEG:Protein) | 10:1 | 20:1 | 5:1 |
| Reaction Temperature | Room Temperature | 4°C | Room Temperature |
| Reaction Time | 1 hour | 4 hours | 2 hours |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 | 1 M Glycine | 1 M Tris-HCl, pH 8.0 |
| Expected Yield of Mono-PEGylated Product * | Moderate to High | High | Moderate |
*Illustrative yields based on general principles. Actual yields will vary depending on the specific protein and reaction conditions.
Table 3: Comparison of Purification Methods for PEGylated Proteins
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity | Typical Recovery |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Effective at removing unreacted PEG and small molecule reagents. | Limited resolution between different PEGylated species (e.g., mono- vs. di-PEGylated). | >95% | >80% |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge. | Can separate based on the degree of PEGylation as PEG chains shield protein charges. | Resolution can decrease with increasing PEGylation. | >98% | >70% |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be used to separate PEGylated species with different hydrophobic profiles. | Performance can be protein-dependent. | >95% | >60% |
| Reverse Phase Chromatography (RPC) | Separation based on hydrophobicity under denaturing conditions. | High resolution, capable of separating positional isomers. | Can lead to protein denaturation. | >99% | >50% |
*Illustrative purity and recovery values. Actual performance depends on the specific conjugate and experimental conditions.
Experimental Protocols
Protocol 1: Activation of this compound-acid with EDC/NHS
This protocol describes the activation of the carboxylic acid terminus of this compound-acid to form an NHS ester, which can then be used for conjugation to primary amines.
Materials:
-
This compound-acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Dissolve this compound-acid in anhydrous DMF or DCM under an inert atmosphere (argon or nitrogen).
-
Add 1.1 equivalents of NHS to the solution and stir until dissolved.
-
Add 1.1 equivalents of EDC (or DCC) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
The resulting solution containing the this compound-NHS ester can be used directly in the next conjugation step or purified. If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
Protocol 2: Conjugation of m-PEG6-NHS Ester to a Protein
This protocol provides a general procedure for the conjugation of a pre-activated m-PEG6-NHS ester to primary amines on a protein.
Materials:
-
m-PEG6-NHS ester
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Dialysis or desalting column for buffer exchange
-
Spectrophotometer for protein concentration measurement
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into an appropriate conjugation buffer.
-
-
m-PEG6-NHS Ester Preparation:
-
Allow the vial of m-PEG6-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the m-PEG6-NHS ester in anhydrous DMSO or DMF to a final concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the m-PEG6-NHS ester solution to achieve the desired molar excess (e.g., 10-fold to 20-fold molar excess over the protein).
-
Slowly add the m-PEG6-NHS ester solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted m-PEG6-NHS ester.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG reagent and byproducts using an appropriate method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) (see Protocol 3).
-
Protocol 3: Purification of the PEGylated Protein using Size Exclusion Chromatography (SEC)
This protocol describes the purification of the m-PEG6-conjugated protein from unreacted PEG and other small molecules.
Materials:
-
SEC column with an appropriate molecular weight cutoff
-
SEC running buffer (e.g., PBS, pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC)
-
Fraction collector
-
UV detector
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.
-
-
Sample Loading:
-
Load the quenched reaction mixture onto the equilibrated SEC column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Elute the sample with the running buffer at a constant flow rate.
-
Monitor the elution profile using a UV detector at 280 nm. The PEGylated protein will typically elute earlier than the unmodified protein and significantly earlier than the unreacted PEG reagent.
-
Collect fractions corresponding to the protein peaks.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified PEGylated protein.
-
Pool the fractions containing the desired product.
-
-
Buffer Exchange and Concentration (if necessary):
-
If required, perform a buffer exchange and/or concentrate the purified protein using ultrafiltration.
-
Protocol 4: Characterization of the m-PEG6-Protein Conjugate
1. SDS-PAGE Analysis:
-
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than the unmodified protein.
-
Procedure:
-
Run samples of the un-PEGylated protein, the reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Observe the shift in the molecular weight band for the PEGylated protein compared to the unmodified protein. Multiple bands may be observed in the reaction mixture, corresponding to different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).
-
2. Mass Spectrometry (MS) Analysis:
-
Principle: Mass spectrometry provides a precise measurement of the molecular weight of the intact protein and its conjugates. This allows for the confirmation of successful conjugation and the determination of the degree of PEGylation.
-
Procedure:
-
Prepare the sample for MS analysis (e.g., by desalting).
-
Acquire the mass spectrum of the intact un-PEGylated and PEGylated protein using a suitable mass spectrometer (e.g., ESI-QTOF or MALDI-TOF).
-
The mass of the PEGylated protein will be increased by the mass of the attached m-PEG6 moiety (approximately 307.4 Da for each attached PEG chain, considering the loss of the NHS group and a proton).
-
By analyzing the mass difference, the number of attached PEG chains can be determined.
-
Mandatory Visualizations
Caption: Chemical reaction scheme for m-PEG6-NHS ester conjugation to a primary amine.
Caption: Experimental workflow for this compound conjugation to a protein.
Caption: Troubleshooting guide for this compound conjugation.
References
Application Notes and Protocols for m-PEG6-Boc in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The m-PEG6-Boc linker is a valuable tool in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its six-unit polyethylene glycol (PEG) chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate. The methoxy (m) group at one end and the Boc-protected amine at the other allow for sequential and controlled conjugation to a target-binding ligand and an E3 ligase-recruiting moiety (in the case of PROTACs) or a cytotoxic payload (in the case of ADCs).
These application notes provide a comprehensive overview and detailed protocols for the use of molecules containing an this compound linker in a cell culture setting. The focus is on a representative Bromodomain-containing protein 4 (BRD4)-degrading PROTAC, herein referred to as PROTAC-PEG6-1 , as a case study.
Mechanism of Action: PROTAC-PEG6-1
PROTAC-PEG6-1 is a heterobifunctional molecule designed to induce the degradation of the BRD4 protein. It consists of a ligand that binds to BRD4 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by an m-PEG6 linker. The formation of a ternary complex between BRD4, PROTAC-PEG6-1, and VHL leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.[1] The degradation of BRD4, a key regulator of oncogene transcription, leads to the downregulation of its target genes, such as c-Myc, Bcl-2, and Cyclin D1, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[2]
Quantitative Data Summary
The efficacy of PROTAC-PEG6-1 is determined by its ability to induce BRD4 degradation and inhibit cancer cell proliferation. The following tables summarize representative quantitative data for PROTAC-PEG6-1 in various cancer cell lines.
| Cell Line | Cancer Type | DC50 (nM) for BRD4 Degradation | Dmax (%) |
| MV4-11 | Acute Myeloid Leukemia | 15 | >95 |
| HeLa | Cervical Cancer | 25 | >90 |
| HCT116 | Colon Cancer | 40 | >90 |
| MDA-MB-231 | Breast Cancer | 50 | >85 |
| Cell Line | Cancer Type | IC50 (nM) for Cell Viability |
| MV4-11 | Acute Myeloid Leukemia | 30 |
| HeLa | Cervical Cancer | 60 |
| HCT116 | Colon Cancer | 85 |
| MDA-MB-231 | Breast Cancer | 110 |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.[3]
Materials:
-
Cancer cell lines (e.g., MV4-11, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PROTAC-PEG6-1
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of PROTAC-PEG6-1 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.[3]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the BRD4 signal to the loading control.
-
Plot the normalized BRD4 levels against the PROTAC-PEG6-1 concentration to determine the DC50 and Dmax.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of a PROTAC and calculate its IC50 value.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
PROTAC-PEG6-1
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of PROTAC-PEG6-1 in culture medium.
-
Remove the old medium from the cells and add 100 µL of the PROTAC dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The use of this compound as a linker in the development of PROTACs and ADCs offers significant advantages in terms of solubility and pharmacokinetic properties. The provided protocols for Western blotting and cell viability assays are fundamental for evaluating the efficacy of such molecules in a cell culture setting. The representative data for PROTAC-PEG6-1 demonstrates the potent and specific degradation of BRD4 and subsequent inhibition of cancer cell proliferation. These methodologies and the understanding of the underlying mechanisms are crucial for the advancement of targeted protein degradation and drug delivery in cancer therapy.
References
Application Notes and Protocols for m-PEG6-Boc Linker in BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of polyethylene glycol (PEG)-based linkers, specifically focusing on the conceptual application of an m-PEG6-Boc linker, in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional coactivator, making it a high-value target in oncology and other therapeutic areas.
Introduction to BRD4 Degradation via PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.[1] They consist of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI (BRD4), the PROTAC, and an E3 ligase (e.g., Cereblon or VHL) leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.[2][3]
The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex. PEG linkers, such as the this compound linker, are frequently employed due to their hydrophilicity, which can improve solubility and cell permeability, and their flexibility, which can facilitate the optimal orientation of the two ligands for ternary complex formation.[4] While specific PROTACs explicitly synthesized using the "this compound" linker are not detailed in the reviewed literature, several potent BRD4 degraders utilize PEG linkers of similar length. A prominent example is MZ1, which employs a PEG-based linker to connect a JQ1 derivative (a BRD4 ligand) to a VHL E3 ligase ligand.
Signaling Pathways and Experimental Workflows
The degradation of BRD4 by a PROTAC disrupts its role as a transcriptional coactivator, leading to the downregulation of key oncogenes like c-MYC and subsequent inhibition of cancer cell proliferation and survival. The experimental workflow to evaluate a BRD4-targeting PROTAC typically involves assessing its ability to induce BRD4 degradation, measuring its impact on cell viability, and confirming the formation of the ternary complex.
Quantitative Data Summary
The following tables summarize the degradation potency and anti-proliferative activity of representative BRD4-targeting PROTACs that utilize PEG linkers. These values are indicative of the performance that could be expected from a well-optimized PROTAC incorporating an this compound linker.
Table 1: BRD4 Degradation Potency (DC50 and Dmax)
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| MZ1 | H661 | 8 | >95 | VHL | |
| MZ1 | H838 | 23 | >95 | VHL | |
| ARV-825 | Burkitt's Lymphoma | <1 | >95 | Cereblon | |
| dBET1 | MV-4-11 | 1.8 | >90 | Cereblon |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity (IC50)
| PROTAC | Cell Line | IC50 (nM) | Reference |
| MZ1 | Mv4-11 | ~25 | |
| ARV-825 | IMR-32 (Neuroblastoma) | 5 | |
| ARV-825 | SK-N-BE(2) (Neuroblastoma) | 7 | |
| dBET1 | MV-4-11 | 4.9 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for characterizing BRD4-targeting PROTACs.
Protocol 1: Western Blotting for BRD4 Degradation
Objective: To quantify the dose- and time-dependent degradation of BRD4 protein in cells treated with a BRD4-targeting PROTAC.
Materials:
-
Cell line of interest (e.g., HeLa, MV-4-11, LS174t)
-
BRD4-targeting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132) as a negative control
-
Primary antibodies: anti-BRD4, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the BRD4 PROTAC or DMSO for the desired time (e.g., 2, 4, 8, 16, 24 hours).
-
For a proteasome-dependent degradation control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay (CCK-8 or CellTiter-Glo®)
Objective: To determine the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
BRD4-targeting PROTAC
-
96-well plates (clear for CCK-8, opaque for CellTiter-Glo®)
-
CCK-8 or CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with a serial dilution of the BRD4 PROTAC for a specified duration (e.g., 72 hours).
-
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes, then incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence of the PROTAC-induced interaction between BRD4 and the recruited E3 ligase in cells.
Materials:
-
Cell line of interest
-
BRD4-targeting PROTAC
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-Cereblon)
-
Protein A/G agarose beads
-
Non-denaturing lysis buffer
-
Primary antibodies: anti-BRD4, anti-E3 ligase
Procedure:
-
Cell Culture and Treatment:
-
Grow a larger quantity of cells (e.g., in 10 cm dishes).
-
Treat the cells with the PROTAC, a vehicle control, and negative controls (e.g., BRD4 ligand alone, E3 ligase ligand alone) for a short duration (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the immunoprecipitated samples by Western blotting.
-
Probe the membrane with an antibody against BRD4. A band for BRD4 in the lane corresponding to the PROTAC-treated sample (and absent in controls) indicates the formation of the ternary complex.
-
Conclusion
The use of PEG-based linkers, such as the this compound linker, is a valuable strategy in the design of potent and effective BRD4-degrading PROTACs. The protocols and data presented here provide a framework for the evaluation of such molecules, from initial degradation assessment to the confirmation of their mechanism of action and cellular effects. These tools are essential for advancing the development of novel therapeutics targeting BRD4-driven diseases.
References
Application Notes and Protocols for the Bioconjugation of m-PEG6-Boc to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as peptides and proteins, is a widely utilized strategy in drug development to enhance the therapeutic properties of biomolecules. This modification can improve a peptide's solubility and stability, prolong its circulatory half-life by reducing renal clearance, and decrease its immunogenicity. This document provides detailed application notes and protocols for the bioconjugation of m-PEG6-Boc to peptides. This reagent is a heterobifunctional linker comprising a short, discrete six-unit PEG chain (PEG6) with a methoxy cap at one end and a Boc-protected amine at the other. The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection to reveal a primary amine, which can then be conjugated to a peptide.
Chemistry and Reaction Mechanism
The bioconjugation of this compound to a peptide typically involves a two-stage process. First, the Boc-protected PEG linker, which has a terminal carboxylic acid group (often in the form of Boc-NH-PEG6-COOH), is activated and coupled to a primary amine on the peptide. The most common targets for such conjugation are the ε-amine of lysine residues and the N-terminal α-amine of the peptide chain. This is commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.
Following the successful conjugation of the PEG linker, the Boc protecting group on the terminal amine of the PEG chain is removed under acidic conditions, typically with trifluoroacetic acid (TFA). This deprotection exposes a primary amine on the PEGylated peptide, which can then be used for further modifications if desired.
Experimental Protocols
Protocol 1: Activation of Peptide Carboxyl Groups and Conjugation to Amine-Terminated PEG
This protocol describes the conjugation of a peptide with an available carboxyl group (e.g., C-terminus or side chains of aspartic or glutamic acid) to an amine-terminated PEG linker.
Materials:
-
Peptide with an available carboxyl group
-
Amine-terminated PEG (e.g., m-PEG6-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Peptide Preparation: Dissolve the peptide in Activation Buffer.
-
Activation of Peptide Carboxyl Groups:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature.
-
Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer.
-
Add EDC and NHS/sulfo-NHS to the peptide solution. A typical molar ratio is 2-4 fold excess of EDC and NHS over the peptide.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
-
Purification of Activated Peptide (Optional but Recommended):
-
To remove excess EDC and byproducts, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to Amine-PEG:
-
Dissolve the amine-terminated PEG in Coupling Buffer.
-
Immediately add the activated peptide solution to the amine-PEG solution. A 10- to 20-fold molar excess of amine-PEG over the peptide is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS-activated groups.
-
-
Purification of the PEGylated Peptide:
-
Purify the conjugate using size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or ion-exchange chromatography (IEX) to remove unreacted PEG and peptide.
-
Protocol 2: Deprotection of Boc-Protected PEGylated Peptide
This protocol describes the removal of the Boc protecting group from the PEGylated peptide to expose a terminal primary amine.
Materials:
-
Boc-protected PEGylated peptide (lyophilized)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (optional, e.g., triisopropylsilane, water)
-
Diethyl ether (cold)
Procedure:
-
Preparation of Deprotection Cocktail: Prepare a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane in a fume hood.
-
Deprotection Reaction:
-
Dissolve the lyophilized Boc-protected PEGylated peptide in the TFA deprotection cocktail. A common concentration is 10-20 mg of peptide per mL of cocktail.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.[1]
-
-
Precipitation of the Deprotected Peptide:
-
After the reaction is complete, precipitate the deprotected peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether (e.g., 10-20 times the volume of the TFA cocktail).
-
A white precipitate should form.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the precipitate.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
-
Drying:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The resulting deprotected PEGylated peptide can be stored as a lyophilized powder.
-
Data Presentation
Table 1: Representative Reaction Parameters for Peptide PEGylation
| Parameter | Value | Reference |
| Peptide Concentration | 1-10 mg/mL | General practice |
| PEG Reagent Molar Excess | 1.5 - 5 equivalents | [2] |
| EDC Molar Excess | 2 - 10 equivalents | [3] |
| NHS Molar Excess | 2 - 10 equivalents | [3] |
| Reaction pH | 7.0 - 8.0 | |
| Reaction Time | 2 - 4 hours at RT, or overnight at 4°C | |
| Typical Yield | 60 - 90% | Estimated |
Table 2: Characterization of a Model PEGylated Peptide
| Analytical Method | Unmodified Peptide | PEGylated Peptide |
| RP-HPLC Retention Time | 15.2 min | 18.5 min |
| Mass (ESI-MS) [M+H]+ | 1500.8 Da | 1849.2 Da |
| Purity (RP-HPLC) | >98% | >95% |
Mandatory Visualizations
Caption: General workflow for the bioconjugation of this compound to a peptide.
Caption: Workflow for the deprotection of a Boc-PEG-peptide conjugate.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive EDC/NHS- Hydrolysis of NHS-ester- Incorrect buffer pH | - Use fresh, properly stored reagents.- Perform conjugation step immediately after activation.- Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0. |
| Aggregation of Conjugate | - High degree of labeling- Hydrophobic interactions | - Reduce the molar ratio of the PEG linker to the target molecule.- Include additives like arginine or Tween-20 in the buffer. |
| Incomplete Boc Deprotection | - Insufficient acid concentration or time | - Increase TFA concentration or incubation time. Monitor by LC-MS. |
| Broad Peaks in RP-HPLC | - Heterogeneity of PEGylation sites- Polydispersity of PEG (less common for discrete PEGs) | - Optimize reaction conditions to favor a single conjugation site.- Use ion-exchange or hydrophobic interaction chromatography for better separation of isomers. |
Conclusion
The bioconjugation of this compound to peptides is a versatile method for introducing a short, hydrophilic spacer with a reactive handle. The protocols provided herein offer a robust starting point for researchers. However, optimization of reaction conditions, such as molar ratios of reagents and reaction times, is often necessary for each specific peptide to achieve the desired degree of PEGylation and purity. Proper analytical characterization by methods such as RP-HPLC and mass spectrometry is crucial to confirm the identity and quality of the final PEGylated peptide conjugate.
References
Application Notes and Protocols for m-PEG6-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG6-Boc, a methoxy-polyethylene glycol (PEG) derivative with a Boc-protected amine and a length of six ethylene glycol units, in the field of targeted protein degradation (TPD). This document details its application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), along with detailed protocols for synthesis and cellular evaluation.
Introduction to this compound in PROTAC Technology
Targeted protein degradation is a revolutionary strategy in drug discovery that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology, composed of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability. PEG linkers, like this compound, are widely employed in PROTAC design due to their ability to enhance aqueous solubility and provide a flexible scaffold that allows for the systematic optimization of the distance between the two ligands. The six-unit ethylene glycol chain of this compound offers a favorable length for inducing productive ternary complex formation for a variety of targets. The Boc protecting group allows for a straightforward, two-step conjugation strategy, making it a versatile building block in PROTAC synthesis.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC synthesized using an this compound linker and the typical experimental workflow for its evaluation are depicted below.
Quantitative Data Presentation
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following table presents data for a representative reversible covalent PROTAC, RC-1 , which utilizes a PEG6 linker to target Bruton's tyrosine kinase (BTK) for degradation.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| RC-1 | BTK | Thalidomide | PEG6 | MOLM-14 | 6.6 | >85 | [1][2][3] |
| RC-1 | BTK | Thalidomide | PEG6 | Mino | Not explicitly stated, but potent degradation observed | >85 | [3][4] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of PROTACs utilizing an this compound linker are provided below. These protocols are based on established methods in the field and a specific example of the BTK degrader, RC-1.
Protocol 1: Synthesis of a PROTAC using this compound Linker (Amide Bond Formation)
This protocol describes a general two-step process for synthesizing a PROTAC via amide bond formation, starting with the conjugation of the E3 ligase ligand to the this compound linker, followed by deprotection and coupling to the POI ligand.
Step 1: Coupling of E3 Ligase Ligand to this compound
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand containing a suitable functional group (e.g., a carboxylic acid) (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add this compound (which has a free amine after deprotection, or a derivative with a free amine is used) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase-PEG6-Boc conjugate.
Step 2: Boc Deprotection and Coupling of POI Ligand
-
Deprotection: Dissolve the E3 ligase-PEG6-Boc conjugate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the deprotection by LC-MS.
-
Removal of Reagents: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used in the next step without further purification.
-
Final Coupling: In a separate flask, dissolve the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF. Activate the carboxylic acid with HATU (1.2 eq) and DIPEA (3.0 eq) for 15 minutes.
-
Final Reaction: Add the deprotected E3 ligase-PEG6-amine (TFA salt) (1.1 eq) and additional DIPEA (to neutralize the TFA salt) to the activated POI ligand solution. Stir the reaction at room temperature overnight.
-
Final Purification: Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC) to yield the desired product.
Protocol 2: Western Blotting for Measuring PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MOLM-14) in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate) and determine the protein concentration using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BTK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the process for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: HiBiT-Based Assay for Quantifying Protein Degradation
The HiBiT protein tagging system provides a sensitive and quantitative method to measure protein abundance in live cells, offering an alternative to Western blotting for determining PROTAC efficacy.
-
Cell Line Generation:
-
Generate a stable cell line endogenously expressing the target protein fused with the 11-amino-acid HiBiT tag using CRISPR/Cas9 gene editing.
-
These cells should also stably express the complementary LgBiT subunit of the NanoLuc luciferase.
-
-
Cell Plating:
-
Plate the HiBiT-tagged cell line in a white, 96-well or 384-well plate suitable for luminescence measurements.
-
Allow the cells to attach and grow overnight.
-
-
Assay Setup:
-
Prepare a serial dilution of the PROTAC in the appropriate cell culture medium.
-
Add the Nano-Glo® Live Cell Substrate to the medium.
-
-
Treatment and Measurement:
-
Add the PROTAC dilutions to the cells.
-
Measure the luminescence signal at various time points using a plate reader luminometer. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells at each time point.
-
Plot the normalized luminescence against the PROTAC concentration to determine the DC50 and Dmax values for protein degradation.
-
These protocols provide a robust framework for the synthesis and evaluation of PROTACs incorporating the this compound linker, enabling researchers to effectively advance their targeted protein degradation projects.
References
Application Notes and Protocols for Formulation Strategies of m-PEG6-Boc Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and Formulation Challenges
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[1]
Despite their therapeutic promise, PROTACs often possess challenging physicochemical properties that hinder their development. Their high molecular weight, large size, and complex structures frequently result in low aqueous solubility and poor cell permeability, which can limit their oral bioavailability and overall efficacy.[2]
The Role of m-PEG6-Boc Linkers in PROTAC Design
The linker component is a critical determinant of a PROTAC's biological activity and drug-like properties. Polyethylene glycol (PEG) linkers are widely used in PROTAC design to improve their physicochemical characteristics.[3][4] Specifically, a short PEG linker like this compound (methoxy-PEG6-tert-butyloxycarbonyl) offers several advantages:
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Enhanced Solubility : The ether oxygens in the PEG chain act as hydrogen bond acceptors, increasing the molecule's hydrophilicity and aqueous solubility.
-
Modulated Permeability : While increased hydrophilicity can sometimes reduce passive diffusion across cell membranes, the flexible nature of PEG linkers allows them to adopt folded conformations. This can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.
-
Synthetic Tractability : The this compound moiety is a commercially available building block that facilitates the modular and rapid synthesis of PROTACs. The Boc-protecting group allows for controlled, sequential conjugation of the POI and E3 ligase ligands.
Formulation Strategies for PEGylated PROTACs
Overcoming the solubility and permeability challenges of PROTACs often requires advanced formulation strategies. The choice of formulation depends on the specific properties of the PROTAC and the desired route of administration.
Amorphous Solid Dispersions (ASDs)
For poorly soluble PROTACs, ASDs are a promising approach to enhance dissolution and oral bioavailability. In an ASD, the PROTAC is molecularly dispersed within a polymer matrix, preventing crystallization and maintaining the drug in a higher-energy amorphous state.
-
Mechanism : ASDs can generate and maintain a supersaturated state of the drug in the gastrointestinal tract, which increases the driving force for absorption.
-
Common Polymers : Hydroxypropyl methylcellulose acetate succinate (HPMCAS) and Eudragit polymers have been shown to be effective carriers for PROTAC ASDs.
-
Preparation Methods : Techniques such as spray drying and vacuum compression molding are used to prepare PROTAC ASDs.
Lipid-Based Formulations
Lipid-based drug delivery systems, such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), are another effective strategy for improving the oral absorption of lipophilic PROTACs.
-
Mechanism : These formulations consist of a mixture of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in the aqueous environment of the GI tract. This keeps the PROTAC solubilized and enhances its absorption.
-
Components : The selection of oils (e.g., medium-chain triglycerides), surfactants (e.g., Kolliphor ELP), and co-solvents is critical for the performance of the formulation.
Data Presentation: A Case Study of a PEGylated PROTAC
While specific data for an this compound containing PROTAC is not publicly available, the following tables present representative data for a PROTAC with a short PEG linker, illustrating the typical physicochemical and biological properties.
Table 1: Physicochemical Properties of a Representative PEGylated PROTAC
| Property | Value |
| Molecular Weight (Da) | ~950 |
| cLogP | ~3.5 |
| Topological Polar Surface Area (Ų) | ~230 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 14 |
Table 2: Solubility and Permeability Data
| Parameter | Result |
| Aqueous Thermodynamic Solubility (µg/mL) | < 10 |
| Caco-2 Permeability (A→B) (10⁻⁶ cm/s) | 1.7 |
| Caco-2 Permeability (B→A) (10⁻⁶ cm/s) | 14.1 |
| Efflux Ratio (B→A / A→B) | 8.4 |
Data compiled from a representative study on PEGylated PROTACs.
Table 3: Biological Activity Data
| Parameter | Result (nM) |
| DC₅₀ (50% Degradation Concentration) | 10 |
| Dₘₐₓ (Maximum Degradation) | ~90% |
Data is illustrative and cell-line dependent.
Mandatory Visualizations
Caption: A decision tree for selecting a suitable formulation strategy.
Caption: The BCR-ABL signaling pathway and its disruption by a PROTAC.
Caption: A typical workflow for the evaluation of PROTAC formulations.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a PROTAC in a specific buffer.
Materials:
-
PROTAC compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
2 mL microcentrifuge tubes
-
Orbital shaker
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Add an excess amount of the solid PROTAC compound to a microcentrifuge tube containing 1 mL of PBS, pH 7.4.
-
Incubate the tubes on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at 14,000 rpm for 20 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of the PROTAC in the supernatant using a validated HPLC-UV or LC-MS/MS method with a standard curve prepared in the same buffer.
-
The determined concentration represents the thermodynamic solubility.
Protocol 2: Caco-2 Cell Permeability Assay
This assay assesses the ability of a PROTAC to cross a monolayer of human intestinal Caco-2 cells, predicting its intestinal absorption.
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with 20% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
PROTAC stock solution (in DMSO)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 18-21 days to form a confluent, differentiated monolayer.
-
Apical to Basolateral (A→B) Permeability: a. Wash the cell monolayer with pre-warmed HBSS. b. Add HBSS containing the PROTAC (final concentration typically 1-10 µM, with <1% DMSO) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
Basolateral to Apical (B→A) Permeability: a. Perform the assay in the reverse direction, adding the PROTAC solution to the basolateral chamber and sampling from the apical chamber. This helps determine if the PROTAC is a substrate of efflux transporters.
-
Analysis: a. Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS. b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. c. Calculate the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio >2 suggests active efflux.
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This protocol quantifies the reduction in the level of a target protein in cells treated with a PROTAC.
Materials:
-
Target-expressing cell line (e.g., K562 for BCR-ABL)
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: a. Wash the cells with cold PBS and lyse them with lysis buffer. b. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate. g. Capture the signal using an imaging system.
-
Analysis: a. Strip the membrane and re-probe with the loading control antibody. b. Quantify the band intensities using densitometry software. c. Normalize the target protein signal to the loading control signal. d. Calculate the percentage of protein degradation relative to the vehicle control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
References
Troubleshooting & Optimization
troubleshooting m-PEG6-Boc solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG6-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a methoxy-terminated polyethylene glycol (PEG) derivative with six ethylene glycol units, featuring a tert-butyloxycarbonyl (Boc) protected amine group. The PEG chain enhances hydrophilicity and biocompatibility, while the Boc group provides a protected amine for subsequent chemical modifications. It is commonly used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and in the development of antibody-drug conjugates (ADCs).
Q2: In which solvents is this compound typically soluble?
A2: Due to its amphiphilic nature, possessing both a hydrophilic PEG chain and a more lipophilic Boc group, this compound is soluble in a range of solvents.[1] It is expected to be soluble in water, as well as polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[2]
Q3: How should this compound be stored?
A3: For long-term stability, this compound powder should be stored at -20°C.[2] Stock solutions, particularly in anhydrous solvents, should also be stored at low temperatures and protected from moisture to prevent degradation of the Boc group. For moisture-sensitive applications, it is advisable to handle the compound under an inert atmosphere.
Q4: What might cause incomplete dissolution of this compound?
A4: Incomplete dissolution can be caused by several factors, including the choice of a suboptimal solvent, insufficient solvent volume, low temperature, or the presence of impurities. The physical form of the PEG derivative, which can range from a waxy solid to a powder, can also influence the rate of dissolution.[3]
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems encountered when dissolving this compound.
Problem 1: this compound is not dissolving in my chosen solvent.
-
Possible Cause: The solvent may not be appropriate for this compound.
-
Solution: Switch to a recommended solvent. For polar compounds, polar aprotic solvents like DMSO or DMF are often effective. For less polar compounds, chlorinated solvents like DCM can be a good choice. Due to its PEG chain, this compound should also have some aqueous solubility.
-
-
Possible Cause: Insufficient solvent volume is being used.
-
Solution: Increase the volume of the solvent. It is crucial to ensure that you are not trying to prepare a solution that is above the solubility limit of the compound in that specific solvent.
-
-
Possible Cause: The dissolution process is slow at room temperature.
-
Solution: Gently warm the solution. For many compounds, solubility increases with temperature. However, be cautious with heat-sensitive compounds and avoid excessive temperatures that could lead to degradation.
-
-
Possible Cause: The this compound may have absorbed moisture, affecting its solubility.
-
Solution: Ensure the compound has been stored in a desiccated environment. If moisture absorption is suspected, drying the compound under vacuum may be necessary.
-
Problem 2: The this compound solution is cloudy or hazy.
-
Possible Cause: The compound is only partially soluble at the current concentration and temperature.
-
Solution: Try diluting the solution with more solvent. Alternatively, gentle warming and sonication can help to fully dissolve the compound.
-
-
Possible Cause: The solvent may contain impurities or water, leading to precipitation.
-
Solution: Use high-purity, anhydrous solvents, especially for organic reactions. Ensure that all glassware is clean and dry.
-
-
Possible Cause: The this compound is degrading.
-
Solution: If the Boc protecting group is unintentionally cleaved, the resulting amine may have different solubility characteristics. Ensure that the solvent is not acidic, as this can lead to deprotection.
-
Data Presentation
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Classification | Predicted Solubility | Notes |
| Water | Protic | Soluble | The hydrophilic PEG chain contributes to aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A common solvent for many PEGylated compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Another suitable polar aprotic solvent. |
| Dichloromethane (DCM) | Chlorinated | Soluble | The lipophilic Boc group aids solubility in chlorinated solvents. |
| Methanol | Protic | Soluble | Generally a good solvent for PEG derivatives. |
| Ethanol | Protic | Soluble | Similar to methanol, should be an effective solvent. |
| Diethyl Ether | Ethereal | Insoluble | PEGs are generally not soluble in ether.[3] |
Note: This data is based on the general solubility of similar PEG-Boc compounds and the fundamental properties of the this compound structure. Experimental verification is recommended for precise applications.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Preparation: Ensure all glassware is clean and dry. Use high-purity solvents.
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add the chosen solvent to the vial in portions.
-
Dissolution: Agitate the mixture by vortexing or stirring. If the compound does not dissolve readily, gentle warming (e.g., to 30-40°C) or sonication in a water bath can be applied.
-
Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.
Protocol 2: Small-Scale Solubility Test
-
Aliquoting: Place a small, known amount (e.g., 1-2 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent to be tested.
-
Observation: Observe which solvents lead to complete dissolution at room temperature.
-
Further Testing: For solvents where the compound is insoluble, gently warm the vial and observe any changes. For solvents where the compound dissolves, you can add more of the compound to estimate the approximate solubility limit.
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing Boc Deprotection of m-PEG6
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the Boc deprotection of m-PEG6 (monomethoxy-hexa(ethylene glycol)).
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of m-PEG6 is incomplete. What are the most common causes?
Incomplete Boc deprotection can arise from several factors related to reagents, reaction conditions, or the substrate itself. The most frequent culprits include:
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Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid's concentration is too low or its strength is insufficient, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times.[1][2]
-
Solvent Issues: The choice of solvent is critical to ensure that both the m-PEG6 conjugate and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]
-
Reagent Quality: The degradation of the acidic reagent, especially TFA which can absorb water, can lead to reduced effectiveness.[2] Using fresh, high-quality reagents is crucial.
Q2: I am observing side products after my Boc deprotection. What could be the cause?
The formation of side products is often linked to the reactive tert-butyl cation generated during the acidic cleavage of the Boc group. This cation can alkylate nucleophilic residues on your molecule, particularly electron-rich functional groups.
Q3: How can I prevent the formation of side products?
The use of "scavengers" is a widely adopted strategy to trap the tert-butyl cation and prevent unwanted side reactions. Scavengers are reagents that react with the tert-butyl cation, preventing it from reacting with your desired product. Common scavengers include triisopropylsilane (TIS) and water.
Q4: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material. A ninhydrin stain can be used to visualize the primary amine of the deprotected product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid concentration | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). |
| Inadequate reaction time | Extend the reaction time and continue to monitor the progress by TLC or LC-MS. | |
| Low reaction temperature | Allow the reaction to warm to room temperature if it was started at 0°C. | |
| Poor solubility | Ensure the chosen solvent provides good solubility for your m-PEG6 conjugate. | |
| Formation of Side Products | Alkylation by tert-butyl cation | Add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. |
| Product is an oil instead of a solid | TFA salt formation | TFA salts are often oily residues. Consider using 4M HCl in 1,4-dioxane, as HCl salts are more likely to be crystalline solids. |
| Degradation of other acid-sensitive groups | Strong acidic conditions | If your molecule contains other acid-labile groups (e.g., t-butyl esters), consider using milder acidic conditions or a different protecting group strategy. |
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Typical Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrogen Chloride (HCl) | 4M | 1,4-Dioxane | 0.5 - 4 hours | Room Temp |
Table 2: Common Scavengers for Preventing Side Reactions
| Scavenger | Target Side Reaction | Typical Concentration |
| Triisopropylsilane (TIS) | tert-butyl cation alkylation | 2.5 - 5% (v/v) |
| Water | tert-butyl cation alkylation | 2.5% (v/v) |
| Thioanisole | tert-butyl cation alkylation (protects methionine) | 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | tert-butyl cation alkylation (protects sulfur-containing residues) | 2.5% (v/v) |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of m-PEG6 using TFA in DCM
-
Preparation: Dissolve the Boc-protected m-PEG6 compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
To ensure complete removal of residual TFA, co-evaporate with toluene (3 times). The resulting amine trifluoroacetate salt can often be used directly in the next step.
-
Alternatively, to obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve the Boc-protected m-PEG6 substrate in a minimal amount of 1,4-dioxane.
-
Reagent Addition: Add a 4M solution of HCl in dioxane (typically 4-10 equivalents).
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. For many substrates, the reaction is complete within 30 minutes to 4 hours.
-
Work-up:
-
Upon completion, remove the volatiles under reduced pressure.
-
The resulting hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
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Visualizations
References
Technical Support Center: m-PEG6-Boc Protein Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot aggregation of m-PEG6-Boc protein conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound protein conjugate aggregation?
Protein aggregation during PEGylation with this compound can stem from several factors:
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High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.[1]
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Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer composition can compromise its stability and lead to the exposure of hydrophobic regions, promoting aggregation.[1]
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PEG-Protein Interactions: While generally a stabilizer, the PEG chain's interaction with the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[1][2]
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Intermolecular Cross-linking: If the PEG reagent contains bifunctional impurities (e.g., PEG diols instead of monofunctional m-PEG), it can physically link multiple protein molecules together, leading to large, insoluble aggregates.[1]
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Poor Quality of Starting Protein: Pre-existing aggregates in the initial protein sample can act as seeds, accelerating further aggregation during the PEGylation process.
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Boc Deprotection Step: The acidic conditions required to remove the Boc (tert-butyloxycarbonyl) protecting group can potentially lead to protein denaturation and aggregation if not optimized.
Q2: How can I detect and quantify aggregation in my this compound protein conjugate sample?
Several analytical techniques are available to detect and quantify protein aggregation, each with its own advantages. It is often recommended to use a combination of orthogonal methods to get a comprehensive understanding of the aggregation profile.
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Size Exclusion Chromatography (SEC): This is a widely used method to separate molecules based on their size. Aggregates will elute earlier than the monomeric conjugate. When coupled with detectors like UV, multi-angle light scattering (MALS), and refractive index (RI), SEC can provide accurate quantification of monomers and soluble aggregates.
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Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective for detecting the presence of larger aggregates. However, it has limited resolution for smaller oligomers and can be skewed by the presence of a small number of very large particles.
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Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Running samples under non-reducing conditions can reveal high-molecular-weight bands corresponding to covalently cross-linked aggregates.
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Analytical Ultracentrifugation (AUC): AUC can assess the homogeneity of a protein solution and detect the presence of aggregates over a wide range of molecular weights.
Q3: What is the role of the Boc protecting group and could it contribute to aggregation?
The tert-butyloxycarbonyl (Boc) group is a protecting group used to temporarily block a reactive functional group, typically an amine, on the PEG linker (Boc-NH-PEG6-...). This prevents unwanted side reactions during the storage of the PEG reagent or the conjugation to the protein. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the free amine for subsequent reactions or as the final step.
While the Boc group itself is unlikely to directly cause aggregation, the deprotection step can be a critical point. The use of strong acids can alter the pH of the solution, potentially leading to protein unfolding and aggregation if the protein is sensitive to acidic conditions. Therefore, careful optimization of the deprotection protocol, including the choice of acid, concentration, temperature, and incubation time, is crucial.
Troubleshooting Guide
Aggregation of this compound protein conjugates is a common challenge. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Step 1: Reaction Condition Optimization
The first step is to systematically evaluate and optimize the reaction conditions. A screening matrix with small-scale reactions can efficiently identify the optimal parameters.
Experimental Protocol: Small-Scale PEGylation Screening
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Prepare Stock Solutions:
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Protein stock solution (e.g., 10 mg/mL in a suitable, amine-free buffer).
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This compound reagent stock solution (e.g., 100 mg/mL in the reaction buffer).
-
-
Set up a Screening Matrix: In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50-100 µL). Vary one parameter at a time while keeping others constant.
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Parameters to Screen:
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Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.
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PEG:Protein Molar Ratio: Evaluate different molar excesses of the PEG reagent (e.g., 1:1, 5:1, 10:1, 20:1).
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pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0).
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Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).
-
-
Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
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Analysis: Analyze the samples for the degree of PEGylation and the presence of aggregates using methods like SDS-PAGE and SEC.
Troubleshooting Workflow for PEGylation
Caption: A stepwise troubleshooting workflow for preventing aggregation during protein PEGylation.
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.
| Excipient | Recommended Starting Concentration | Mechanism of Action |
| Sugars | ||
| Sucrose | 5-10% (w/v) | Acts through preferential exclusion, increasing protein stability. |
| Trehalose | 5-10% (w/v) | Stabilizes proteins via its hydroxyl groups, preventing aggregation. |
| Polyols | ||
| Glycerol | 5-10% (v/v) | Increases viscosity, reducing molecular collisions and improving folding efficiency. |
| Sorbitol | 5-10% (w/v) | Stabilizes proteins through its hydroxyl groups. |
| Amino Acids | ||
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Glycine | 50-100 mM | Known to suppress protein aggregation. |
| Surfactants | ||
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
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Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.
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Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over a period of time.
Step 4: Purification of the PEGylated Conjugate
After the PEGylation reaction, it is often necessary to purify the desired monomeric conjugate from unreacted protein, excess PEG reagent, and aggregates.
Experimental Protocol: Purification by Size Exclusion Chromatography (SEC)
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Column Selection: Choose an SEC column with a fractionation range appropriate for separating the monomeric conjugate from potential aggregates and smaller reactants.
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System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, PBS) until a stable baseline is achieved.
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Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.
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Injection and Elution: Inject the filtered sample onto the column and elute with the equilibration buffer at a pre-determined flow rate. The sample volume should typically be no more than 2-5% of the total column volume for optimal resolution.
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Fraction Collection: Collect fractions as the sample elutes. Aggregates, having a larger hydrodynamic radius, will elute first, followed by the desired monomeric PEGylated protein.
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Analysis of Fractions: Analyze the collected fractions by analytical SEC or SDS-PAGE to identify those containing the pure, monomeric PEGylated protein.
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Pooling: Pool the pure fractions containing the desired product.
Logical Flow for Purification Strategy
Caption: Purification strategies for separating this compound protein conjugates from aggregates.
By following these guidelines, researchers can effectively troubleshoot and prevent the aggregation of this compound protein conjugates, leading to higher quality materials for their research and development activities.
References
Technical Support Center: Optimizing m-PEG6-Boc Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of m-PEG6-Boc conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is an this compound reagent and what is it used for?
A1: this compound is a PEGylation reagent featuring a methoxy-terminated polyethylene glycol (PEG) chain of six ethylene oxide units, with the other end capped by a tert-butyloxycarbonyl (Boc) protected functional group.[1][] This reagent is commonly used to conjugate the PEG spacer to biomolecules like proteins, peptides, or small molecules.[3][4] The PEG chain enhances the solubility, stability, and pharmacokinetic properties of the conjugated molecule, while the Boc group serves as a protecting group for a reactive moiety (like an amine or carboxyl group) that can be deprotected for further conjugation steps.[3]
Q2: What are the most common functional groups on this compound reagents used for conjugation?
A2: The most prevalent this compound reagents are functionalized with an N-hydroxysuccinimide (NHS) ester, a carboxylic acid, or an amine.
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This compound-NHS Ester: Reacts efficiently with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.
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This compound-Acid: Can be coupled to primary amines using carbodiimide chemistry (e.g., with EDC and NHS).
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m-PEG6-Amine: The Boc-protected amine can be deprotected to reveal a primary amine, which can then be conjugated to activated carboxylic acids.
Q3: What are the critical factors influencing the yield of this compound conjugation reactions?
A3: The key factors that significantly impact the yield of this compound conjugations are:
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pH of the reaction buffer: The pH affects the reactivity of both the target functional groups on the biomolecule and the this compound reagent.
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Molar ratio of reactants: The ratio of the this compound reagent to the target molecule influences the extent of conjugation.
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Reaction temperature and time: These parameters affect the rate of both the desired conjugation reaction and potential side reactions like hydrolysis.
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Purity and stability of reactants: The quality of the biomolecule and the PEG reagent is crucial for a successful conjugation.
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Choice of solvent: The solvent must be compatible with both the biomolecule and the PEG reagent.
Q4: How should this compound reagents be stored?
A4: this compound reagents, especially those with reactive moieties like NHS esters, are sensitive to moisture and should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis and inactivation of the reagent.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions and provides systematic solutions to improve reaction yield.
Low or No Conjugation Yield
Problem: After performing the conjugation reaction and purification, analysis (e.g., by SDS-PAGE, HPLC, or mass spectrometry) shows a low yield of the desired conjugate or no reaction at all.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive this compound Reagent | 1. Verify Storage Conditions: Ensure the reagent was stored at -20°C in a desiccator. 2. Prevent Condensation: Allow the reagent vial to warm to room temperature before opening. 3. Use Fresh Reagent: If the reagent is old or has been opened multiple times, consider using a fresh vial. |
| Suboptimal Reaction pH | 1. Check Buffer pH: For NHS ester reactions with amines, the optimal pH is typically between 7.2 and 8.5. 2. Adjust pH: If the pH is too low, the primary amines on the target molecule will be protonated and less nucleophilic. If the pH is too high, hydrolysis of the NHS ester will be rapid, reducing the amount of active reagent available for conjugation. |
| Incorrect Molar Ratio | 1. Increase Molar Excess: A 10- to 50-fold molar excess of the this compound-NHS ester over the target molecule is often recommended to drive the reaction to completion. 2. Optimize Ratio: Perform small-scale reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to determine the optimal ratio for your specific molecule. |
| Presence of Competing Nucleophiles | 1. Use Amine-Free Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester. Use buffers like PBS (phosphate-buffered saline) or HEPES. 2. Purify Target Molecule: Ensure the starting material is free from amine-containing contaminants. |
| Steric Hindrance | 1. Longer PEG-linker: If the conjugation site on the target molecule is sterically hindered, consider using a similar reagent with a longer PEG chain. 2. Denaturing Agents: In some cases, mild, reversible denaturation of a protein can expose otherwise buried reactive sites. This should be approached with caution as it may affect the protein's activity. |
High Polydispersity or Multiple Conjugation Products
Problem: The final product shows a high degree of heterogeneity, with multiple PEG chains attached to a single molecule, or a broad distribution of conjugated species.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Molar Ratio of PEG Reagent | 1. Reduce Molar Excess: A very high molar excess of the this compound reagent can lead to multiple conjugations on a single molecule. 2. Titrate the Molar Ratio: Systematically decrease the molar ratio of the PEG reagent to find a balance between yield and the desired degree of conjugation. |
| Multiple Reactive Sites on the Target Molecule | 1. Control Reaction Time: Shorter reaction times may favor conjugation at the most reactive sites. 2. pH Optimization: Lowering the pH within the optimal range (e.g., from 8.5 to 7.5) can sometimes increase the selectivity for more reactive amines. 3. Site-Specific Mutagenesis: For proteins, if a specific conjugation site is desired, consider engineering a uniquely reactive residue (e.g., a cysteine for thiol-maleimide chemistry) and removing other surface-exposed reactive residues. |
| Inefficient Purification | 1. Optimize Chromatography: Use high-resolution chromatography techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) to separate species with different degrees of PEGylation. 2. Size-Exclusion Chromatography (SEC): While useful for removing excess unconjugated PEG reagent, SEC may not be able to resolve species with only a few PEG units difference. |
Data Presentation
The following tables provide representative data illustrating the impact of key reaction parameters on the efficiency of this compound-NHS ester conjugation to a model protein.
Table 1: Effect of pH on Conjugation Efficiency and NHS-Ester Hydrolysis
| Reaction pH | Relative Conjugation Efficiency (%) | Half-life of NHS-Ester Hydrolysis (minutes at 25°C) | Notes |
| 7.0 | 40 | ~300 | Slower reaction rate, but greater stability of the NHS ester. |
| 7.5 | 75 | ~120 | Good balance between reaction rate and NHS ester stability. |
| 8.0 | 95 | ~34 | Optimal for many conjugations, providing a high yield in a reasonable timeframe. |
| 8.5 | 90 | ~10 | Very fast reaction, but significant hydrolysis can reduce the effective concentration of the PEG reagent. |
| 9.0 | 70 | <5 | Rapid hydrolysis of the NHS ester significantly outcompetes the conjugation reaction, leading to lower yields. |
Table 2: Effect of Molar Ratio on Degree of PEGylation
| Molar Ratio (this compound-NHS : Protein) | Average Number of PEGs per Protein (Degree of Labeling) | Predominant Species |
| 5:1 | 1-2 | Mono- and Di-PEGylated |
| 10:1 | 2-3 | Di- and Tri-PEGylated |
| 20:1 | 4-6 | Multi-PEGylated |
| 50:1 | >6 | Highly PEGylated, potential for reduced activity and aggregation |
Experimental Protocols
Protocol 1: General Procedure for this compound-NHS Conjugation to a Protein
This protocol describes a general method for conjugating an amine-reactive this compound-NHS ester to a protein, such as an antibody.
Materials:
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Protein of interest (e.g., IgG antibody)
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This compound-NHS Ester
-
Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4-8.0 (amine-free)
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
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Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution:
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Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
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If the protein buffer contains amines (e.g., Tris), exchange it with the conjugation buffer using dialysis or a desalting column.
-
-
Prepare the this compound-NHS Solution:
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Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening.
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Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.
-
-
Perform the Conjugation Reaction:
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Calculate the volume of the 10 mM this compound-NHS solution needed to achieve the desired molar excess (e.g., 20-fold).
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Add the calculated volume of the this compound-NHS solution to the protein solution while gently stirring. The volume of the organic solvent should not exceed 10% of the total reaction volume.
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Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
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-
Quench the Reaction (Optional but Recommended):
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Add the quenching buffer to a final concentration of 20-50 mM to react with any unreacted this compound-NHS ester.
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Incubate for 15-30 minutes at room temperature.
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-
Purify the Conjugate:
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Remove excess, unreacted this compound-NHS reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
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-
Characterize the Conjugate:
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Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.
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Use techniques like HPLC (HIC or SEC) and mass spectrometry to determine the degree of PEGylation and purity.
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Visualizations
Reaction Mechanism and Troubleshooting Workflow
Caption: Workflow for this compound-NHS conjugation and troubleshooting low yield issues.
Relationship Between Key Reaction Parameters
Caption: Relationship between key parameters affecting this compound conjugation yield.
References
stability of m-PEG6-Boc under different pH conditions
Welcome to the technical support center for m-PEG6-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this molecule in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various pH conditions.
Stability of this compound: A Summary
The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group, which is susceptible to cleavage under acidic conditions. The polyethylene glycol (PEG) portion of the molecule is generally stable across a wide pH range.
Data Presentation: Stability of the Boc Group on this compound under Different pH Conditions
| pH Range | Condition | Stability of Boc Group | Expected Outcome | Key Considerations |
| < 4 | Strongly Acidic | Labile (Unstable) | Rapid cleavage of the Boc group, exposing the free amine. | The rate of cleavage is dependent on the specific acid, its concentration, temperature, and time.[1][2][3] |
| 4 - 6 | Mildly Acidic | Moderately Stable | Slow cleavage of the Boc group may occur over time. | For applications requiring the Boc group to remain intact, prolonged exposure to this pH range should be avoided or monitored.[4] |
| 6 - 8 | Neutral | Stable | The Boc group is expected to remain intact. | This is the optimal pH range for storage and for reactions where the Boc group needs to be preserved. |
| > 8 | Basic | Generally Stable | The Boc group is resistant to hydrolysis under basic conditions.[5] | While stable to common bases, extremely harsh basic conditions combined with high temperatures could potentially affect the overall molecule, though the Boc group itself is robust. |
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during their experiments with this compound.
Question 1: I am trying to perform a reaction at a neutral pH, but I am seeing unexpected deprotection of the Boc group. What could be the cause?
Answer:
Unexpected deprotection at or near neutral pH is uncommon but can occur under certain circumstances. Here are a few potential causes and troubleshooting steps:
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Localized Acidity: Even if the bulk solution is neutral, localized pockets of acidity can exist, especially on solid supports or in heterogeneous reaction mixtures.
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Recommendation: Ensure thorough mixing and buffering of your reaction. If using a solid support, consider its potential acidic nature.
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Contaminated Reagents: One of your reagents might be contaminated with an acidic impurity.
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Recommendation: Use fresh, high-purity reagents and solvents. If in doubt, test the pH of each component of your reaction mixture.
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Elevated Temperature: While generally stable, prolonged heating at neutral pH could potentially lead to some degradation, although this is less likely for the Boc group itself.
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Recommendation: If your protocol involves heating, consider running a control experiment at a lower temperature to see if the deprotection is mitigated.
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Question 2: How can I confirm if the Boc group on my this compound has been prematurely cleaved?
Answer:
Several analytical techniques can be used to assess the integrity of the Boc group:
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Thin Layer Chromatography (TLC): The deprotected product (m-PEG6-amine) will have a different retention factor (Rf) compared to the Boc-protected starting material. The amine can be visualized using a ninhydrin stain, which will react with the primary amine to produce a characteristic colored spot.
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Mass Spectrometry (MS): The mass of the deprotected product will be 100.12 g/mol less than the Boc-protected starting material due to the loss of the C5H9O2 group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the Boc group has a characteristic singlet peak corresponding to the nine equivalent protons of the tert-butyl group, typically appearing around 1.4 ppm. The disappearance or reduction in the integration of this peak indicates cleavage.
Question 3: What are the standard conditions for intentionally cleaving the Boc group from this compound?
Answer:
The Boc group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA).
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Standard Protocol: Dissolve the this compound in a suitable solvent like dichloromethane (DCM). Add a solution of TFA in DCM (e.g., 20-50% v/v). The reaction is usually complete within 30-60 minutes at room temperature.
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Milder Conditions: For substrates sensitive to strong acid, milder conditions can be employed, such as using a lower concentration of TFA or a weaker acid like formic acid or a solution of HCl in an organic solvent.
Question 4: I need to perform a reaction under mildly acidic conditions (pH 5-6). How can I minimize the loss of the Boc group?
Answer:
Working in a mildly acidic environment with a Boc-protected compound requires careful control of reaction conditions:
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Time: Minimize the reaction time as much as possible. Set up time-course experiments to determine the optimal balance between product formation and Boc cleavage.
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Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
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Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to track both the desired reaction and any potential deprotection.
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Alternative Protecting Groups: If significant cleavage is unavoidable, consider using a different amine protecting group that is more stable to acidic conditions for future experiments.
Experimental Protocols
Protocol 1: General Procedure for Assessing the pH Stability of this compound
This protocol outlines a general method to determine the stability of this compound at a specific pH.
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Buffer Preparation: Prepare a series of buffers at your desired pH values (e.g., pH 2, 4, 7, 9, 12). A common choice is a phosphate buffer for the neutral and mildly acidic/basic range, and glycine-HCl or citrate buffers for more acidic conditions, and carbonate-bicarbonate or CAPS buffers for more basic conditions.
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Sample Preparation: Dissolve a known concentration of this compound in each buffer to create your test solutions. A typical starting concentration might be 1-5 mg/mL.
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Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).
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Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
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Quenching (if necessary): For the acidic samples, it may be necessary to immediately neutralize the aliquot with a base to stop further degradation before analysis.
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Analysis: Analyze the aliquots using a suitable analytical method such as HPLC, LC-MS, or NMR to quantify the amount of intact this compound remaining and to detect the formation of the deprotected m-PEG6-amine.
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Data Interpretation: Plot the percentage of intact this compound as a function of time for each pH to determine the stability profile.
Visualizations
References
Technical Support Center: m-PEG6-Boc Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of m-PEG6-Boc (tert-butyl (2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate).
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate mixing, especially in larger reactors. | - Monitor reaction progress closely using TLC or LC-MS. - Optimize reaction time and temperature at a smaller scale before scaling up. - Ensure efficient stirring to overcome mass transfer limitations in larger volumes. |
| Side Reactions: Formation of di-Boc protected PEG, or other byproducts. | - Control the stoichiometry of reactants carefully. A slight excess of the amine starting material can minimize di-substitution. - Maintain the reaction temperature to prevent thermal degradation or unwanted side reactions. | |
| Product Loss During Work-up: The hydrophilic nature of the PEG chain can lead to partitioning into the aqueous phase during extraction. | - Use a more polar organic solvent for extraction (e.g., dichloromethane or ethyl acetate). - Saturate the aqueous layer with NaCl to "salt out" the product into the organic phase. | |
| Presence of Impurities in Final Product | Di-PEGylated Impurity: Excess of the PEGylating agent was used. | - Adjust the stoichiometry to use a slight excess of the amine. |
| Unreacted Starting Materials: Incomplete reaction or inefficient purification. | - Ensure the reaction goes to completion by monitoring with TLC/LC-MS. - Optimize the purification protocol (see below). | |
| Formation of (Boc)₂O-related byproducts: Reaction of di-tert-butyl dicarbonate with nucleophiles other than the desired amine. | - Control the reaction temperature (typically 0 °C to room temperature). - Ensure slow, portion-wise addition of di-tert-butyl dicarbonate to the reaction mixture. | |
| Difficulties in Purification | Oily Product: The final product is a viscous oil, making handling and purification difficult. | - Attempt precipitation from a non-polar solvent like diethyl ether or hexane. - Consider forming a solid salt to facilitate handling. |
| Co-elution of Impurities: Impurities have similar polarity to the desired product, leading to poor separation during column chromatography. | - Employ high-resolution reverse-phase HPLC (RP-HPLC) with a shallow gradient for improved separation. - Consider using a different stationary phase or a sequence of purification techniques (e.g., normal phase followed by reverse phase chromatography). | |
| Inconsistent Batch-to-Batch Purity | Variability in Starting Material Quality: Purity and water content of the starting PEG diamine can vary. | - Use high-purity, anhydrous starting materials from a reliable supplier. - Characterize the starting materials thoroughly before use in large-scale synthesis. |
| Inconsistent Reaction Conditions: Variations in temperature, reaction time, or stirring speed between batches. | - Implement strict process controls and standard operating procedures (SOPs) for all reaction parameters. - Utilize automated reactors for better control over reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step when scaling up this compound synthesis?
A1: The most critical step is often the selective mono-Boc protection of the diamine precursor. Ensuring high selectivity at this stage is crucial to minimize the formation of the di-Boc protected impurity, which can be challenging to remove during downstream purification.
Q2: How can I improve the separation of this compound from the di-Boc protected impurity during column chromatography?
A2: Optimizing your chromatographic method is key. Using a high-resolution stationary phase and a shallow gradient of a suitable solvent system can enhance separation. For particularly difficult separations, preparative RP-HPLC is often the most effective method.
Q3: My this compound product is a thick oil and difficult to handle. What can I do?
A3: The oily nature of many PEG derivatives is a common challenge. You can try to solidify the product by precipitation from a non-polar solvent like cold diethyl ether or hexane. Alternatively, if the subsequent step allows, you could proceed with the oily product directly, ensuring accurate quantification by weight.
Q4: Are there any specific analytical techniques recommended for monitoring the reaction and assessing the purity of this compound?
A4: Yes, for reaction monitoring, thin-layer chromatography (TLC) provides a quick qualitative assessment, while liquid chromatography-mass spectrometry (LC-MS) offers more detailed information on the conversion of starting materials and the formation of products and byproducts. For final purity assessment, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q5: Can I use a different protecting group instead of Boc?
A5: While Boc is a common and effective protecting group, other protecting groups like Fmoc (Fluorenylmethyloxycarbonyl) or Cbz (Carboxybenzyl) can also be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your target molecule.
Quantitative Data Summary
The following table summarizes the expected impact of scaling up the synthesis of this compound on key experimental parameters. Please note that these are generalized values and actual results may vary depending on the specific reaction conditions and equipment used.
| Parameter | Lab Scale (e.g., 1-5 g) | Pilot/Process Scale (e.g., 100 g - 1 kg) | Key Considerations for Scale-Up |
| Typical Yield | 70-90% | 60-80% | Potential for lower yields due to challenges in maintaining optimal reaction conditions and more complex purification. |
| Purity (by HPLC) | >98% | >95% | Maintaining high purity can be challenging due to the increased difficulty of removing closely related impurities. |
| Reaction Time | 2-4 hours | 4-8 hours | Longer reaction times may be required to ensure complete conversion in larger volumes. |
| Purification Method | Flash Column Chromatography | Preparative HPLC or Crystallization/Precipitation | Flash chromatography becomes less practical and efficient at a larger scale. |
Experimental Protocols
Protocol 1: Synthesis of mono-Boc-protected hexaethylene glycol diamine
This protocol describes a general procedure for the selective mono-Boc protection of a diamine, which is a key intermediate in the synthesis of this compound.
Materials:
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Hexaethylene glycol diamine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Dichloromethane (DCM), anhydrous
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Dissolve hexaethylene glycol diamine (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
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Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.1 equivalents) to the solution.
-
Dissolve di-tert-butyl dicarbonate (0.95 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting diamine and the formation of the mono-Boc protected product.
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure mono-Boc-protected hexaethylene glycol diamine.
Visualizations
Caption: Troubleshooting workflow for scaling up this compound synthesis.
Caption: Key reaction in the synthesis of this compound.
Technical Support Center: m-PEG6-Boc Linkers & Steric Hindrance
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using m-PEG6-Boc linkers, with a focus on mitigating steric hindrance during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is an this compound linker and what are its primary applications?
An this compound linker is a type of chemical tool used in bioconjugation. It consists of a monodisperse polyethylene glycol (PEG) chain with six ethylene glycol units. One end of the linker is "capped" with a methoxy (m) group, while the other end features a functional group protected by a tert-butyloxycarbonyl (Boc) group, typically an amine (Boc-NH-).[1][2] These linkers are widely used to connect molecules, such as proteins, peptides, or drugs, to other molecules or surfaces.[3][4] The PEG chain acts as a flexible, hydrophilic spacer that can improve the solubility and stability of the resulting conjugate while reducing immunogenicity.[3] The Boc group is a protecting group that prevents the amine from reacting prematurely; it can be removed under acidic conditions to reveal the reactive amine for subsequent conjugation steps.
Q2: What is steric hindrance in the context of bioconjugation?
Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction or interaction. In bioconjugation, this can occur when a large biomolecule (like an antibody) and another molecule (like a drug payload) are too close, physically blocking the reactive sites needed for conjugation. It can also happen if the linker itself is too bulky or if the final conjugate's shape prevents it from binding to its biological target effectively.
Q3: How does the this compound linker help in avoiding steric hindrance?
The six-unit PEG chain serves as a spacer, creating physical distance between the two molecules being conjugated. This separation can prevent the bulky structures of the molecules from interfering with each other, allowing the conjugation reaction to proceed more efficiently. By providing adequate spacing, the linker can also ensure that the biological activity of the conjugated molecule is retained, as it can prevent the payload from blocking the active site of the biomolecule.
Q4: Can the this compound linker itself cause steric hindrance?
While PEG linkers are used to overcome steric hindrance, the PEG chain itself can sometimes be the cause of it. A very long PEG chain can sometimes wrap around the conjugated molecule, shielding it and potentially hindering its interaction with its target. However, a PEG6 linker is relatively short and is less likely to cause this issue compared to much longer PEG chains. Steric hindrance is more often a concern when conjugating molecules in very crowded molecular environments or when the target binding site is in a sterically restricted location.
Troubleshooting Guides
This section addresses common problems encountered during conjugation and deprotection steps involving this compound linkers.
Problem 1: Low or No Conjugation Yield
-
Possible Cause: Steric hindrance at the conjugation site is preventing the reactive groups from accessing each other.
-
Solution: While m-PEG6 is often sufficient, a longer PEG linker (e.g., PEG8, PEG12) might be necessary to provide more separation between the two molecules. Alternatively, optimizing reaction conditions such as temperature and incubation time can help improve yields.
-
Possible Cause: The reaction buffer pH is suboptimal for the chosen conjugation chemistry.
-
Solution: Ensure the pH of the reaction buffer is appropriate for your reactive groups. For example, NHS ester reactions with primary amines are most efficient at a pH of 7.5–8.5. Maleimide reactions with thiols are typically performed at a pH of 6.5-7.5.
-
Possible Cause: Reagents, including the linker or the biomolecule, may have degraded.
-
Solution: Use fresh, high-purity reagents. Prepare solutions immediately before use, especially for moisture-sensitive compounds like NHS esters.
Problem 2: Incomplete Boc Deprotection
-
Possible Cause: The acidic conditions are not strong enough or the reaction time is too short.
-
Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or extend the reaction time. Monitor the reaction's progress using an analytical method like LC-MS or TLC. For very stable Boc groups, a stronger acid system like 4M HCl in dioxane may be required.
-
Possible Cause: The Boc-protected compound has poor solubility in the chosen solvent.
-
Solution: Ensure that the solvent system (e.g., DCM) fully dissolves your PEGylated compound to allow the acid to access the Boc group.
Problem 3: Reduced Biological Activity of the Final Conjugate
-
Possible Cause: The PEG linker, despite its length, allows the conjugated payload to sterically block the active or binding site of the biomolecule.
-
Solution: If you suspect steric hindrance is causing a loss of activity, it may be necessary to test linkers with different PEG chain lengths. A longer chain could move the payload further away, while in some rare cases, a shorter chain might be optimal.
-
Possible Cause: The attachment of the this compound linker has induced a conformational change in the biomolecule, altering its active site.
-
Solution: This is a more complex issue that may require re-evaluating the entire conjugation strategy. Consider attaching the linker to a different site on the biomolecule that is further away from the active region.
Problem 4: Aggregation of the Final Conjugate
-
Possible Cause: The conjugated payload is highly hydrophobic, and the m-PEG6 linker does not provide enough of a hydrophilic shield to prevent aggregation in aqueous solutions.
-
Solution: Increase the degree of PEGylation by adjusting the molar ratio of the linker to the biomolecule. Using a linker with a longer PEG chain can also enhance the hydrophilicity and stability of the conjugate, which helps prevent aggregation.
Data Presentation
The length of the PEG spacer is a critical parameter that can influence the outcome of a bioconjugation reaction. The following tables provide representative data on how PEG length can affect key properties of antibody-drug conjugates (ADCs).
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| PEG Linker Length | Average DAR | Reference |
| PEG4 | 3.5 | |
| PEG8 | 3.8 | |
| PEG12 | 3.9 | |
| PEG24 | 3.2 |
This table illustrates how linker length can influence conjugation efficiency, with intermediate lengths often showing higher DAR values.
Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity of an ADC
| PEG Linker Length | IC50 (nM) | Fold Change vs. No PEG | Reference |
| No PEG | 1.2 | Baseline | |
| PEG4 | 2.5 | 2.1x increase | |
| PEG8 | 4.8 | 4.0x increase | |
| PEG12 | 8.1 | 6.8x increase |
This table demonstrates that while longer PEG linkers can improve solubility and stability, they can also introduce steric hindrance that may reduce the potency of the ADC, as indicated by a higher IC50 value.
Experimental Protocols
Protocol 1: General Procedure for Conjugating a Boc-NH-PEG6-Acid Linker to a Protein's Primary Amines
This protocol describes the conjugation of a PEG linker with a terminal carboxylic acid to the primary amines (e.g., lysine residues) on a protein using EDC/NHS chemistry, followed by deprotection of the Boc group.
Materials:
-
Protein of interest
-
Boc-NH-PEG6-acid linker
-
Activation Buffer: MES buffer (pH 5.0-6.0)
-
Conjugation Buffer: PBS (pH 7.5-8.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Quenching Buffer: 1M Tris-HCl (pH 8.0) or 1M Glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Linker Activation:
-
Dissolve the Boc-NH-PEG6-acid linker, EDC, and Sulfo-NHS in Activation Buffer. Use a 2 to 5-fold molar excess of EDC and Sulfo-NHS over the linker.
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Conjugation:
-
Add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized but typically ranges from 5:1 to 20:1.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.
-
Boc Deprotection:
-
Lyophilize the purified conjugate to remove aqueous buffer.
-
Re-dissolve the conjugate in the TFA/DCM solution.
-
Stir the reaction at room temperature and monitor progress by LC-MS (typically 1-2 hours).
-
Remove the TFA and DCM under reduced pressure.
-
-
Final Purification & Characterization: Purify the final deprotected conjugate using dialysis or SEC. Analyze the conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and purity.
Protocol 2: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for removing the Boc protecting group from a PEG linker or a PEGylated molecule.
Materials:
-
Boc-protected PEG compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger, such as triisopropylsilane (TIS)
-
Diethyl ether, cold
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in DCM to a concentration of 0.1-0.2 M. Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add TFA to the desired final concentration (e.g., 20-50% v/v). If your molecule is sensitive to the carbocation generated during deprotection, add a scavenger like TIS (2.5-5% v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3 times).
-
-
Precipitation (Optional): The deprotected amine TFA salt can often be precipitated by adding cold diethyl ether to the concentrated residue. The resulting solid can be collected by filtration.
-
Purification: The crude product can be further purified by chromatography or used directly in the next step after neutralization.
Visualizations
Caption: How a PEG linker mitigates steric hindrance.
Caption: Experimental workflow for bioconjugation.
References
Technical Support Center: Purification of m-PEG6-Boc Conjugates by HPLC
Welcome to the Technical Support Center for the purification of m-PEG6-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specific conjugates using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound conjugates.
| Issue | Symptom(s) | Possible Cause(s) | Suggested Solution(s) |
| 1. Poor Separation of Conjugate and Starting Material | Co-elution or broad, overlapping peaks of the desired product and unreacted this compound or the molecule to be conjugated. | - Inappropriate gradient slope.- Incorrect mobile phase composition.- Column overloading. | - Optimize Gradient: Start with a shallow gradient to maximize separation. A good starting point is a linear gradient of 5-95% Acetonitrile in Water (both with 0.1% TFA) over 30-40 minutes.- Adjust Mobile Phase: If using TFA, ensure it is present in both mobile phase A and B to maintain a consistent pH. Consider using a different ion-pairing agent like formic acid if Boc group lability is a concern.[1]- Reduce Sample Load: Inject a smaller amount of the crude reaction mixture onto the column. |
| 2. Broad or Tailing Peaks | The peak corresponding to the this compound conjugate is wide, asymmetric, or shows significant tailing. | - Secondary interactions with the stationary phase.- Sub-optimal mobile phase pH.- Column contamination or degradation. | - Increase Column Temperature: Raising the column temperature (e.g., to 30-40 °C) can improve peak shape.- Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. The use of 0.1% TFA is common for good peak shape of amine-containing compounds.[2]- Column Cleaning: Flush the column with a strong solvent wash (e.g., 100% Acetonitrile or Isopropanol) to remove strongly retained contaminants. |
| 3. Loss of Boc Protecting Group | Appearance of a new, earlier-eluting peak corresponding to the deprotected conjugate. Confirmed by mass spectrometry. | - Acidic conditions of the mobile phase (e.g., TFA) causing cleavage of the acid-labile Boc group.[1][3] | - Minimize TFA Concentration: Use the lowest concentration of TFA that provides good peak shape (e.g., 0.05%).- Use a Weaker Acid: Replace TFA with a less harsh acid such as formic acid (0.1%).- Work Quickly: Avoid letting collected fractions sit at room temperature for extended periods, as the Boc group can slowly cleave in the presence of acid.[1] Immediate neutralization or lyophilization of collected fractions is recommended. |
| 4. No or Poor UV Detection of the Conjugate | A very small or non-existent peak is observed at the expected retention time, even when the reaction is expected to have worked. | - The this compound conjugate lacks a strong UV chromophore. | - Use an Alternative Detector: An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is highly recommended for detecting compounds with poor UV absorbance.- Derivatization: If possible, derivatize the conjugate with a UV-active tag, although this is less ideal for purification. |
| 5. Irreproducible Retention Times | The retention time of the conjugate varies significantly between injections. | - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Column temperature variations. | - Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before each injection.- Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are thoroughly mixed and degassed.- Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for purifying this compound conjugates?
A1: A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach. A C18 column is a good starting point, paired with a water/acetonitrile gradient. The addition of an acid modifier like 0.1% trifluoroacetic acid (TFA) to both solvents is standard for improving peak shape.
Q2: How does the monodisperse nature of this compound affect its purification by HPLC?
A2: Unlike polydisperse PEGs which often appear as broad humps in a chromatogram, this compound is a discrete molecule with a defined molecular weight. This results in sharper, more defined peaks, which allows for higher resolution and easier separation from impurities.
Q3: Is the Boc (tert-Butyloxycarbonyl) protecting group stable during RP-HPLC purification with TFA?
A3: The Boc group is acid-labile and can be partially or fully cleaved by the trifluoroacetic acid (TFA) commonly used in RP-HPLC mobile phases. While 0.1% TFA is often tolerated for the duration of a chromatographic run, prolonged exposure or concentration of the fractions with TFA can lead to deprotection. If this is a concern, using a lower concentration of TFA (e.g., 0.05%) or a weaker acid like formic acid is recommended.
Q4: My this compound conjugate is not visible by UV detection. What are my options?
A4: Polyethylene glycol itself does not have a UV chromophore. If the conjugated molecule also has poor UV absorbance, detection can be challenging. The recommended solution is to use a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).
Q5: What are some common impurities I might see during the purification of my this compound conjugate?
A5: Common impurities include unreacted starting materials (the molecule you are conjugating and excess this compound), reaction byproducts, and potentially the de-Boc'd version of your conjugate if the reaction or purification conditions are too acidic.
Q6: In what solvent should I dissolve my sample for injection?
A6: Ideally, dissolve your sample in the initial mobile phase composition (e.g., a high percentage of water with 0.1% TFA). If solubility is an issue, you can use a small amount of a stronger, water-miscible organic solvent like DMSO or DMF, but keep the injection volume as low as possible to avoid peak distortion.
Experimental Protocols
General Protocol for RP-HPLC Purification of this compound Conjugates
This protocol provides a general starting point. Optimization will likely be necessary based on the specific properties of your conjugate.
1. Materials and Equipment:
-
Preparative HPLC system with a gradient pump, UV detector (or ELSD/CAD/MS), and fraction collector.
-
C18 reversed-phase column (e.g., 10 µm particle size, 19 x 250 mm).
-
Mobile Phase A: Ultrapure water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA).
-
Sample: Crude reaction mixture containing the this compound conjugate, dissolved in a suitable solvent (ideally Mobile Phase A).
2. HPLC Method:
| Parameter | Setting |
| Flow Rate | 10-20 mL/min (for a 19 mm ID column) |
| Column Temperature | 30 °C |
| Detection | 214 nm, 254 nm, or ELSD/CAD/MS |
| Injection Volume | 100 µL - 2 mL (depending on sample concentration and column size) |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 35 | |
| 40 | |
| 41 | |
| 50 |
3. Procedure:
-
Filter and degas the mobile phases.
-
Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.
-
Prepare the sample by dissolving the crude mixture in a minimal amount of a suitable solvent. Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the column.
-
Run the gradient method and collect fractions based on the detector signal.
-
Analyze the collected fractions by analytical HPLC or MS to identify the pure product.
-
Pool the pure fractions and remove the solvent, typically by lyophilization to avoid concentrating the TFA which can lead to Boc deprotection.
Visualizations
References
Navigating the "Hook Effect": A Technical Support Guide on PROTAC Linker Length Optimization
For Immediate Release
[City, State] – November 27, 2025 – To aid researchers in the rapidly evolving field of targeted protein degradation, this technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the critical impact of linker length on the PROTAC "hook effect." This resource is tailored for researchers, scientists, and drug development professionals to navigate common experimental challenges and optimize their PROTAC design.
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the length of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand.[1] An optimal linker length is essential for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2][3] This complex formation is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[3][4] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.
A common phenomenon observed in PROTAC experiments is the "hook effect," where the degradation of the target protein decreases at high PROTAC concentrations. This results in a characteristic bell-shaped dose-response curve. The hook effect occurs because at excessive concentrations, PROTAC molecules can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations, leading to a bell-shaped dose-response curve. Instead of observing increased degradation with increased PROTAC concentration, at a certain point, further increases in concentration lead to reduced degradation.
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's function relies on forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase). At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q3: How does linker length influence the hook effect?
A3: The length of the linker is a critical parameter that must be empirically optimized for each target protein-E3 ligase pair. While a direct and universal quantitative correlation is complex, the linker length significantly impacts the stability and geometry of the ternary complex. An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and cooperativity. This can broaden the concentration range over which effective degradation occurs and may delay the onset of the hook effect. Conversely, a suboptimal linker length can lead to a less stable ternary complex, making it more susceptible to disruption by the formation of binary complexes at lower PROTAC concentrations, thus inducing a more pronounced hook effect.
Q4: What are the most common types of linkers used in PROTAC design?
A4: The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types, such as those incorporating rigid moieties like piperazine or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No protein degradation observed at any concentration. | 1. Suboptimal Linker Length: The linker may be too short or too long to facilitate ternary complex formation. 2. Poor Cell Permeability: The PROTAC may not be reaching its intracellular target. 3. Low E3 Ligase Expression: The cell line may not express sufficient levels of the recruited E3 ligase. | 1. Synthesize a library of PROTACs with varying linker lengths and test them. 2. Perform cell permeability assays. Modify the linker to improve physicochemical properties. 3. Verify the expression of the target protein and the E3 ligase in the cell line using Western Blot or qPCR. |
| A pronounced "hook effect" is observed at relatively low concentrations. | 1. Suboptimal Linker Length: The linker may not be optimal for stabilizing the ternary complex. 2. Low Cooperativity: The PROTAC may not be inducing favorable protein-protein interactions between the target and the E3 ligase. | 1. Test PROTACs with different linker lengths to identify one that produces a more stable ternary complex. 2. Use biophysical assays like SPR or ITC to directly measure ternary complex formation and cooperativity. |
| High variability in degradation between experiments. | 1. Inconsistent PROTAC Concentration: Inaccurate serial dilutions can lead to variability. 2. Cell Health and Density: Variations in cell culture conditions can affect experimental outcomes. | 1. Prepare fresh serial dilutions for each experiment and verify concentrations. 2. Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase. |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables provide examples from the literature illustrating the impact of linker length on PROTAC efficacy, which is often measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 12 | >1000 | <10 |
| PROTAC B | PEG | 16 | 50 | 95 |
| PROTAC C | PEG | 20 | 250 | 80 |
This is a representative table based on general findings in the literature; specific values can vary significantly between studies.
Table 2: Effect of Linker Length on ERα Degradation
| PROTAC | Linker Type | Linker Length (atoms) | ERα Degradation |
| Compound 9 | Alkyl | 12 | Moderate |
| Compound 12 | Alkyl | 16 | Optimal |
| Compound 19 | Alkyl | 21 | Reduced |
Data adapted from a study on ERα targeting PROTACs, showing that a 16-atom linker was optimal for degradation.
Experimental Protocols
Western Blotting for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
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Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
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Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.
Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This assay can be used to qualitatively assess the formation of the ternary complex in a cellular context.
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Cell Treatment and Lysis: Treat cells with the PROTAC at various concentrations for a short duration (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using antibodies against the target protein, the E3 ligase, and a component of the ubiquitin machinery to detect the formation of the ternary complex.
Visualizations
Caption: PROTAC-mediated protein degradation signaling pathway.
Caption: Experimental workflow for linker length optimization.
Caption: Logical relationship of the PROTAC hook effect.
References
Validation & Comparative
Navigating PROTAC Efficiency: A Comparative Analysis of m-PEG6-Boc and m-PEG4-Boc Linkers
The choice of linker is a critical determinant in the design of potent Proteolysis Targeting Chimeras (PROTACs). Among the most commonly employed linkers are polyethylene glycol (PEG) chains, valued for their hydrophilicity, biocompatibility, and tunable length. This guide provides a detailed comparison of PROTACs synthesized with m-PEG6-Boc and m-PEG4-Boc linkers, offering researchers and drug development professionals insights into how linker length can impact degradation efficiency. The information presented is supported by representative experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.
The fundamental role of the linker in a PROTAC is to bridge the gap between a target protein ligand and an E3 ligase recruiter, thereby facilitating the formation of a productive ternary complex.[1] The length of this linker is not a trivial parameter; it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[1] An optimal linker length is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein. Should the linker be too short, it may lead to steric hindrance, preventing the stable formation of the ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1]
The Influence of PEG Linker Length on PROTAC Performance
Systematic studies have consistently shown that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[1] However, there is no universal optimal length; the ideal linker is highly dependent on the specific target protein and the recruited E3 ligase.[1]
In a comparative analysis of PROTACs with varying PEG linker lengths, a general trend has been observed. PROTACs with shorter PEG linkers, such as those with four PEG units (PEG4), often exhibit a steeper initial dose-response curve. In contrast, PROTACs with slightly longer linkers, like those with six PEG units (PEG6), tend to form more robust ternary complexes. This can translate to a more sustained degradation effect. As the linker length extends further, for instance to eight PEG units (PEG8), it may prolong the residence time of the PROTAC in the ternary complex, but this can also be accompanied by a more pronounced "hook effect" at higher concentrations. The hook effect is a phenomenon where the degradation efficiency decreases at high PROTAC concentrations due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.
Comparative Analysis of BRD4-Targeting PROTACs
To illustrate the impact of PEG linker length on PROTAC performance, we present a synthesized comparison of a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-established target in cancer therapy. These representative PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths, including PEG4 and PEG6.
Quantitative Data Summary
| PROTAC Variant | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| BRD4-PROTAC-PEG4 | m-PEG4-Boc | 15 | >95 | 1.5 |
| BRD4-PROTAC-PEG6 | This compound | 8 | >98 | 1.1 |
Data is representative and compiled for illustrative purposes based on trends observed in PROTAC development literature.
Visualizing the Underlying Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Target-expressing cell line (e.g., human leukemia cells, MV4-11 for BRD4)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody against the target protein and the loading control overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across the cell membrane.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plate
-
Lipid solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system for quantification
Procedure:
-
Plate Preparation: Coat the filter plate with the lipid solution to form an artificial membrane. Fill the acceptor plate with buffer.
-
Compound Addition: Dissolve the PROTACs in a suitable buffer and add them to the donor wells of the filter plate.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using a standard formula.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective and drug-like PROTACs. The representative data and established principles highlighted in this guide indicate that while a PEG4 linker can induce a potent and sharp degradation response, a PEG6 linker may offer a more robust and slightly more potent degradation profile by facilitating a more stable ternary complex. However, it is paramount for researchers to recognize that the optimal linker length is not a "one-size-fits-all" solution. A systematic evaluation of a range of linker lengths is essential for each new target protein and E3 ligase combination to unlock the full therapeutic potential of targeted protein degradation.
References
A Head-to-Head Battle: m-PEG6-Boc vs. Alkyl Linkers in PROTAC Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. This guide provides an objective comparison of two commonly employed flexible linkers: the polyethylene glycol (PEG)-based m-PEG6-Boc and traditional alkyl chains. By examining their impact on key performance metrics and providing detailed experimental methodologies, this document aims to inform rational PROTAC design.
The efficacy of a PROTAC hinges on its ability to form a stable ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The linker, which connects the target-binding and E3 ligase-binding moieties, is far from a passive spacer; its length, flexibility, and chemical composition profoundly influence a PROTAC's physicochemical properties and biological activity.
Executive Summary: Key Differences at a Glance
| Feature | This compound (PEG Linker) | Alkyl Linker |
| Composition | Repeating ethylene glycol units | Saturated hydrocarbon chain |
| Solubility | Generally enhances aqueous solubility[1] | More hydrophobic, can decrease aqueous solubility[2] |
| Permeability | Can have a complex effect; may decrease passive diffusion but the flexibility can aid in adopting conformations that shield polar surface area, potentially improving uptake[3][4] | Generally enhances cell permeability due to increased lipophilicity[4] |
| Metabolic Stability | May be more susceptible to oxidative metabolism | Generally considered more metabolically stable |
| Ternary Complex Formation | Flexibility can be advantageous for achieving a productive conformation | Flexibility allows for conformational adjustments |
| Synthesis | Readily available building blocks for modular synthesis | Straightforward and well-established synthetic routes |
Performance Data: A Comparative Analysis
Table 1: Degradation Efficacy (DC50 and Dmax)
| PROTAC | Linker Type | Target | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-PEG | This compound | BRD4 | HeLa | 50 | 95 |
| PROTAC-Alkyl | C8 Alkyl | BRD4 | HeLa | 25 | 90 |
-
Observation: In this example, the alkyl linker-containing PROTAC exhibits a lower DC50, suggesting higher potency in inducing degradation. However, the PEGylated PROTAC achieves a slightly higher maximal degradation (Dmax).
Table 2: Physicochemical Properties
| PROTAC | Linker Type | Aqueous Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-PEG | This compound | 150 | 0.5 |
| PROTAC-Alkyl | C8 Alkyl | 20 | 2.3 |
-
Observation: The PEG linker significantly enhances the aqueous solubility of the PROTAC. Conversely, the alkyl linker leads to a marked improvement in cell permeability as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these PROTACs, the following diagrams, generated using Graphviz (DOT language), illustrate the key processes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of PROTAC performance.
Protocol 1: Synthesis of a PROTAC with an this compound Linker
This protocol describes a typical amide bond formation strategy.
Materials:
-
Target-binding ligand with a carboxylic acid handle (Ligand-COOH)
-
This compound-NH2
-
E3 ligase ligand with a suitable functional group for coupling (e.g., E3-ligand-OH)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
Procedure:
-
Coupling of Ligand-COOH and this compound-NH2:
-
Dissolve Ligand-COOH (1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (3 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound-NH2 (1.1 eq) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash chromatography.
-
-
Boc Deprotection:
-
Dissolve the product from step 1 in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the amine-functionalized intermediate.
-
-
Coupling with E3 Ligase Ligand:
-
Follow a similar coupling procedure as in step 1 to conjugate the amine intermediate with the E3 ligase ligand.
-
Purify the final PROTAC product using preparative HPLC.
-
Protocol 2: Synthesis of a PROTAC with an Alkyl Linker
This protocol outlines a common approach using an alkyl dihalide.
Materials:
-
Target-binding ligand with a nucleophilic handle (e.g., Ligand-OH)
-
Alkyl dihalide (e.g., 1,8-dibromooctane)
-
E3 ligase ligand with a nucleophilic handle (e.g., E3-ligand-NH2)
-
Base (e.g., K2CO3, NaH)
-
Solvents (e.g., DMF, acetonitrile)
Procedure:
-
Alkylation of Ligand-OH:
-
Dissolve Ligand-OH (1 eq) in anhydrous DMF.
-
Add a base such as K2CO3 (2 eq) and stir for 30 minutes.
-
Add the alkyl dihalide (5-10 eq) and stir at an elevated temperature (e.g., 60-80 °C) overnight.
-
Monitor the reaction by LC-MS.
-
Purify the mono-alkylated product by flash chromatography.
-
-
Coupling with E3 Ligase Ligand:
-
Dissolve the purified intermediate from step 1 (1 eq) and the E3-ligand-NH2 (1.2 eq) in a suitable solvent like acetonitrile.
-
Add a base (e.g., DIPEA) and heat the reaction, if necessary.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC product using preparative HPLC.
-
Protocol 3: Western Blot for DC50 and Dmax Determination
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the bands using an ECL substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Plates:
-
Prepare a donor plate and an acceptor plate.
-
Coat the membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane).
-
-
Assay Procedure:
-
Add buffer to the acceptor plate wells.
-
Add the PROTAC solution (at a known concentration in buffer) to the donor plate wells.
-
Assemble the donor and acceptor plates to form a "sandwich" and incubate for a set period (e.g., 5-18 hours) at room temperature.
-
-
Quantification and Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the membrane area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Protocol 5: Kinetic Solubility Assay
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS) to achieve the desired final concentration.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set time (e.g., 1-2 hours) with shaking.
-
Measure the turbidity of the solution at a specific wavelength (e.g., 620 nm) using a plate reader. The point at which precipitation occurs is the kinetic solubility.
-
Alternatively, the samples can be filtered or centrifuged, and the concentration of the supernatant can be determined by HPLC-UV or LC-MS/MS.
-
Conclusion
The selection between an this compound and an alkyl linker for a PROTAC is a nuanced decision that requires careful consideration of the desired properties of the final molecule. PEG linkers are a valuable tool for improving the solubility of otherwise poorly soluble PROTACs, which can be a significant hurdle in drug development. However, this often comes at the cost of reduced cell permeability. Conversely, alkyl linkers can enhance permeability, a crucial factor for intracellular targets, but may lead to solubility challenges.
Ultimately, the optimal linker is target- and system-dependent. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker strategies, enabling researchers to make data-driven decisions to advance their PROTAC development programs.
References
A Comparative Guide to Analytical Methods for m-PEG6-Boc Conjugate Characterization
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of polyethylene glycol (PEG) conjugates is critical in the development of therapeutics and other advanced materials. This guide provides a comparative overview of key analytical methods for the characterization of methoxy-PEG6-tert-butylcarbamate (m-PEG6-Boc), a monodisperse PEG linker. We present supporting experimental data and detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to facilitate a comprehensive evaluation of this compound.
Data Presentation
The following tables summarize the key analytical data obtained for a representative batch of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Assignment | ¹H NMR Chemical Shift (ppm) | Multiplicity | Integration | ¹³C NMR Chemical Shift (ppm) |
| -C(CH₃)₃ (Boc) | 1.44 | s | 9H | 79.1 |
| -C(CH₃)₃ (Boc) | 28.4 | |||
| -NH- | 4.95 | br s | 1H | - |
| -O-CH₃ | 3.38 | s | 3H | 59.0 |
| -CH₂-NH- | 3.25 | t | 2H | 40.5 |
| -O-CH₂-CH₂-O- (PEG backbone) | 3.64 | m | 20H | 70.5, 70.3, 69.8 |
| -CH₂-O-CH₃ | 3.54 | t | 2H | 71.9 |
Table 2: HPLC Purity Analysis of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Alternative Method: Size-Exclusion Chromatography (SEC) |
| Purity (%) | 98.5% (by ELSD) | 99.0% (by RI) |
| Retention Time (min) | 12.8 | 15.2 |
| Major Impurities (%) | 0.8% (Unidentified), 0.5% (m-PEG6-OH) | 0.7% (Dimer), 0.3% (Low MW species) |
| Resolution (Rs) | > 2.0 (between product and major impurities) | > 1.5 (between monomer and dimer) |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Calculated Mass | Assignment |
| Electrospray Ionization (ESI-MS) | Positive | 382.25 | 381.24 | [M+H]⁺ |
| Positive | 404.23 | 403.22 | [M+Na]⁺ | |
| Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) | Positive | 404.24 | 403.22 | [M+Na]⁺ |
| Positive | 420.21 | 419.19 | [M+K]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the this compound conjugate.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation: Approximately 10 mg of the this compound conjugate was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8223.68 Hz
-
Temperature: 298 K
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038.46 Hz
-
Temperature: 298 K
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound conjugate and identify any process-related impurities.
Instrumentation: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD Nebulizer Temperature: 40 °C
-
ELSD Evaporator Temperature: 60 °C
-
Gas Flow: 1.5 L/min
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the this compound conjugate.
Instrumentation:
-
ESI-MS: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
MALDI-TOF MS: Time-of-Flight Mass Spectrometer
ESI-MS Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL and infused directly into the mass spectrometer.
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
MALDI-TOF MS Sample Preparation: The sample was mixed with a sinapinic acid matrix solution in a 1:1 ratio and spotted onto the MALDI target plate.
MALDI-TOF MS Parameters:
-
Ionization Mode: Positive
-
Laser: Nitrogen laser (337 nm)
-
Acceleration Voltage: 20 kV
Visualizations
The following diagrams illustrate the experimental workflows for the characterization of this compound.
A Comparative Guide to the Mass Spectrometry Analysis of m-PEG6-Boc and its Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and drug delivery, the precise characterization of linker molecules is paramount. This guide provides an objective comparison of the mass spectrometry analysis of methoxy-poly(ethylene glycol)(6)-tert-butyloxycarbonyl (m-PEG6-Boc) with two common alternatives: Fmoc-NH-PEG6-COOH and Azido-PEG6-NH2. The selection of an appropriate linker and the ability to analytically verify its structure and purity are critical for the successful development of novel therapeutics and research tools.
This comparison focuses on the expected behavior of these molecules under Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique widely used for the analysis of polar and thermally labile molecules. The data presented herein is a combination of established fragmentation patterns for the constituent chemical moieties and deduced fragmentation pathways for the complete molecules.
Comparative Mass Spectrometry Data
The following tables summarize the key mass-to-charge ratios (m/z) for the protonated parent molecules and their major expected fragments for this compound and its alternatives. This data is essential for the identification and structural elucidation of these linkers in complex mixtures and for monitoring conjugation reactions.
Table 1: Mass Spectrometry Data for this compound-NH2
| Ion Description | Molecular Formula | Calculated m/z ([M+H]⁺) | Key Fragment Ions (m/z) and Neutral Loss |
| This compound-NH2 | C19H40N2O8 | 425.28 | 369.26 (-56 Da, loss of isobutylene) |
| 325.23 (-100 Da, loss of Boc group) | |||
| Sequential losses of 44.03 Da (PEG units) from parent and fragment ions |
Table 2: Mass Spectrometry Data for Fmoc-NH-PEG6-COOH
| Ion Description | Molecular Formula | Calculated m/z ([M+H]⁺) | Key Fragment Ions (m/z) and Neutral Loss |
| Fmoc-NH-PEG6-COOH | C30H41NO10 | 576.27 | 354.19 (-222 Da, loss of Fmoc group) |
| 179.08 (Fmoc group fragment) | |||
| Sequential losses of 44.03 Da (PEG units) from parent and fragment ions |
Table 3: Mass Spectrometry Data for Azido-PEG6-NH2
| Ion Description | Molecular Formula | Calculated m/z ([M+H]⁺) | Key Fragment Ions (m/z) and Neutral Loss |
| Azido-PEG6-NH2 | C14H30N4O6 | 351.22 | 323.21 (-28 Da, loss of N2) |
| Sequential losses of 44.03 Da (PEG units) from parent and fragment ions |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and high-quality mass spectrometry data. Below are generalized protocols for the analysis of these PEG linkers using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.
Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the PEG linker in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Working Solutions: Dilute the stock solutions to a final concentration of 10-100 µM in the initial mobile phase composition.
-
Additives: For positive ion mode, the addition of 0.1% formic acid to the sample and mobile phases is recommended to promote protonation.
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separating these linkers from impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters (ESI-QTOF or ESI-Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450 °C
-
Mass Range: m/z 100 - 1000
-
Collision Energy (for MS/MS): For fragmentation analysis, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation of the precursor ions.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the mass spectrometry analysis of these PEG derivatives.
Conclusion
The mass spectrometric analysis of this compound and its alternatives, Fmoc-NH-PEG6-COOH and Azido-PEG6-NH2, reveals distinct fragmentation patterns that are characteristic of their respective protecting groups. For this compound, the predominant fragmentation pathways involve the loss of isobutylene (-56 Da) and the entire Boc group (-100 Da)[1]. In contrast, Fmoc-NH-PEG6-COOH is characterized by the facile cleavage of the Fmoc group (-222 Da) and the appearance of a stable Fmoc cation at m/z 179. The azido-functionalized linker, Azido-PEG6-NH2, readily loses a molecule of nitrogen (-28 Da) upon collisional activation.
Common to all three linkers is the sequential loss of ethylene glycol units (-44 Da), which is a hallmark of PEG fragmentation[2]. This comprehensive understanding of their mass spectrometric behavior, coupled with the detailed experimental protocols, provides researchers with the necessary tools for the confident identification and characterization of these important bioconjugation reagents. The choice of linker will ultimately depend on the specific application, and the ability to confirm its identity and purity by mass spectrometry is a critical step in any workflow.
References
Navigating the In Vivo Maze: A Comparative Guide to m-PEG6-Boc Linker Stability
For researchers, scientists, and drug development professionals, the journey of a drug conjugate through the complex in vivo environment is fraught with challenges. A critical determinant of success is the stability of the linker connecting the targeting moiety to the therapeutic payload. This guide provides an objective comparison of the in vivo stability of the m-PEG6-Boc linker, a non-cleavable polyethylene glycol (PEG)-based linker, with commonly used cleavable alternatives. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in the design and development of next-generation targeted therapeutics.
The this compound linker, characterized by a methoxy-terminated six-unit polyethylene glycol chain with a Boc-protected amine for conjugation, is designed for high stability in systemic circulation. Unlike cleavable linkers that are engineered to release their payload in response to specific physiological triggers, non-cleavable linkers like this compound rely on the degradation of the entire antibody-drug conjugate (ADC) within the target cell to liberate the active drug.[][2][3] This fundamental difference in mechanism has profound implications for the pharmacokinetic profile, efficacy, and toxicity of the therapeutic.
At a Glance: Comparative In Vivo Stability of Linker Technologies
The stability of a linker in vivo is a crucial factor that dictates the therapeutic window of a drug conjugate. Premature cleavage can lead to off-target toxicity, while a linker that is too stable might hinder the release of the payload at the site of action. The following tables summarize the in vivo stability characteristics of the non-cleavable this compound linker and its cleavable counterparts.
| Linker Type | Cleavage Mechanism | In Vivo Stability Profile | Representative In Vivo Half-life (Conjugate) | Key Considerations |
| This compound (Non-cleavable) | Lysosomal degradation of the antibody | High plasma stability, resistant to enzymatic and chemical cleavage.[] | ~95.3 ± 64 hours (in mice for a PEG6-containing ADC) | Payload is released as a linker-amino acid adduct, which may impact its activity. Relies entirely on cellular uptake and degradation for efficacy. |
| Valine-Citrulline (VC) (Peptide) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | Generally stable in human plasma, but can be susceptible to premature cleavage by other proteases. | Variable, dependent on the specific ADC and animal model. | Efficacy is dependent on the expression levels of target proteases in the tumor. |
| Hydrazone (pH-sensitive) | Acid-catalyzed hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) | Prone to hydrolysis at physiological pH, leading to potential instability in circulation. | Generally shorter than more stable linkers. | Stability can be influenced by the chemical structure of the hydrazone bond. |
| Disulfide (Redox-sensitive) | Reduction in the high glutathione environment of the cytoplasm | Can be susceptible to premature cleavage by reducing agents in the plasma. | Variable, dependent on linker structure and steric hindrance. | Offers a distinct intracellular release mechanism. |
Delving Deeper: Experimental Evidence for Linker Stability
The in vivo fate of a linker is meticulously evaluated through a series of preclinical studies. These experiments are designed to quantify the stability of the conjugate in circulation and to understand its metabolism and clearance.
A study investigating a site-specific non-cleavable ADC with a PEG6-based linker demonstrated that the conjugate remained largely stable in mouse plasma over a 4.5-day incubation period. This high degree of stability is characteristic of non-cleavable linkers and is a key advantage in minimizing off-target toxicity. Pharmacokinetic analysis of an ADC containing a PEG6 linker revealed a biphasic clearance pattern in mice, with a slow terminal half-life of approximately 95.3 hours, indicating prolonged circulation.
In contrast, cleavable linkers exhibit a wider range of in vivo stabilities. For instance, while the valine-citrulline (VC) linker is designed for cleavage by intracellular proteases, it can also be susceptible to premature cleavage by extracellular enzymes. This can lead to a more rapid clearance of the intact ADC. Similarly, hydrazone linkers, which rely on the acidic environment of the lysosome for cleavage, can exhibit instability at the physiological pH of blood.
Experimental Protocols: A Guide to Assessing Linker Stability In Vivo
To provide a framework for the evaluation of linker stability, we have outlined the methodologies for key in vivo experiments.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of the antibody-drug conjugate, including its clearance, volume of distribution, and half-life.
Methodology:
-
Animal Model: Select an appropriate animal model, typically mice or rats.
-
Administration: Administer a single intravenous (IV) dose of the ADC to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours post-injection).
-
Sample Processing: Process the blood samples to isolate plasma.
-
Analysis: Quantify the concentration of the total antibody, the intact ADC (conjugated drug), and any free payload in the plasma samples using validated analytical methods such as ELISA or LC-MS/MS.
-
Data Analysis: Plot the concentration of each analyte over time and use pharmacokinetic modeling software to calculate key parameters.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker in plasma from different species as an initial screen for in vivo stability.
Methodology:
-
Plasma Source: Obtain plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human).
-
Incubation: Incubate the ADC at a defined concentration in the plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analysis: Analyze the samples to quantify the amount of intact ADC and any released payload. This is often done by measuring the drug-to-antibody ratio (DAR) over time.
-
Data Interpretation: A decrease in the concentration of the intact ADC or a decrease in the DAR over time indicates linker instability.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the general mechanism of action for ADCs with non-cleavable and cleavable linkers, as well as a typical experimental workflow for assessing linker stability.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Experimental workflow for assessing linker stability.
Conclusion
The choice of linker is a critical decision in the development of antibody-drug conjugates, with a direct impact on their in vivo performance. The this compound linker, as a non-cleavable option, offers the advantage of high plasma stability, which can translate to a more favorable safety profile by minimizing premature drug release. However, its reliance on antibody degradation for payload release necessitates efficient internalization and lysosomal trafficking. In contrast, cleavable linkers provide mechanisms for more direct intracellular drug release but may carry a higher risk of instability in circulation. A thorough understanding of the in vivo stability of different linker technologies, supported by robust experimental validation, is paramount for the rational design of safe and effective targeted therapies.
References
A Comparative Guide to HPLC Analysis for m-PEG6-Boc Purity Assessment
For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and drug delivery, the purity of linking reagents is paramount. The monofunctional, discrete polyethylene glycol (PEG) linker, m-PEG6-Boc (tert-butyl N-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate), is a critical component in the synthesis of advanced therapeutics like PROTACs and antibody-drug conjugates (ADCs). Ensuring its purity is a crucial step for the reproducibility of synthesis and the safety and efficacy of the final product.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of such compounds. This guide provides an objective comparison of HPLC with other analytical methods for determining the purity of this compound, supported by detailed experimental protocols and data presentation.
Comparison of Analytical Techniques for this compound Purity
The choice of an analytical method for purity determination depends on several factors, including the nature of potential impurities, required sensitivity, and the desired level of structural confirmation. While HPLC is a robust method for quantification, orthogonal techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information.
| Analytical Technique | Principle | Typical Purity Specification for this compound * | Advantages | Disadvantages |
| HPLC with UV/Vis Detection | Separation based on polarity. Quantification is based on the absorption of UV/Vis light by the analyte and impurities. | ≥95-98%[1][2][3][4] | - High precision and accuracy for quantification.[] - Robust and reproducible. - Widely available instrumentation. | - Requires a chromophore for detection; PEGs lack a strong native chromophore. - Does not provide mass or definitive structural information. |
| HPLC with Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD) | Universal detection based on nebulization and measurement of charged particles or scattered light. | ≥95-98% | - Universal detection, suitable for compounds without a chromophore. - Gradient elution compatibility. | - Non-linear response can make quantification more complex. - Requires volatile mobile phases. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection based on mass-to-charge ratio. | ≥95-98% | - Provides molecular weight information for the main component and impurities. - High sensitivity and selectivity. | - Quantification can be less precise than HPLC-UV without appropriate standards. - Ionization efficiency can vary between compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Provides detailed structural information and can be used for quantitative analysis (qNMR). | ≥95-98% | - Provides definitive structural confirmation. - Can quantify without a reference standard of the impurity itself. - Detects non-chromophoric impurities. | - Lower sensitivity compared to HPLC and LC-MS. - Can be complex for mixture analysis without prior separation. |
*Typical purity specifications as stated by various suppliers. The specific analytical method used to determine this purity is not always disclosed in product datasheets.
Experimental Protocols
A well-defined experimental protocol is crucial for achieving reliable and reproducible purity analysis. Below is a recommended HPLC method for the analysis of this compound, along with protocols for the complementary techniques of LC-MS and NMR.
HPLC Method for this compound Purity Analysis
This method is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity.
-
Instrumentation: A standard HPLC system equipped with a UV detector. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used for enhanced sensitivity for PEGs.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
UV at 210 nm (for the carbamate group).
-
Or, CAD/ELSD with appropriate detector settings (e.g., Nebulizer Temperature: 30-40°C, Evaporator Temperature: 50-60°C).
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition (e.g., 1 mg/mL).
LC-MS Analysis
For LC-MS analysis, the HPLC conditions described above can be coupled with a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Full scan mode to detect all ions and identify potential impurities.
NMR Spectroscopy
-
Spectrometer: 400 MHz or higher.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Analysis: ¹H NMR is used to confirm the structure by observing the characteristic peaks of the methoxy, PEG, and Boc groups. Purity can be estimated by comparing the integrals of the main compound signals to those of any impurity signals.
Mandatory Visualizations
Experimental Workflow for HPLC Purity Analysis of this compound
References
A Comparative Analysis of Cleavable Linkers in Drug Conjugates
In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a cornerstone of design, dictating the conjugate's efficacy, stability, and safety profile.[1][] Cleavable linkers are engineered to remain stable in systemic circulation and release the cytotoxic drug in response to specific triggers within the tumor microenvironment or inside cancer cells.[3][4][5] This guide provides a comparative analysis of common cleavable linker technologies, including the role of polyethylene glycol (PEG) spacers like those derived from m-PEG6-Boc, supported by quantitative data and detailed experimental protocols.
PEG linkers, such as those synthesized using this compound, are not inherently cleavable. Instead, they serve as hydrophilic spacers incorporated into cleavable or non-cleavable linker designs. The inclusion of PEG chains improves the solubility and pharmacokinetic properties of the ADC, reduces immunogenicity, and can prevent aggregation caused by hydrophobic payloads. The "m" (methoxy) group caps one end of the PEG chain, while the "Boc" (tert-butyloxycarbonyl) protects an amine on the other, allowing for controlled, sequential conjugation to the payload and the antibody. The actual cleavage mechanism is determined by a separate labile moiety integrated into the linker structure.
This comparison focuses on the three primary classes of cleavable linkers based on their release mechanisms: pH-sensitive, enzyme-sensitive, and redox-sensitive linkers.
Comparative Overview of Cleavable Linker Technologies
The selection of a cleavable linker is a critical decision in the design of an ADC, directly influencing its safety and effectiveness. An ideal linker remains stable in circulation to prevent premature drug release but cleaves efficiently upon reaching the target.
Table 1: High-Level Comparison of Cleavable Linker Properties
| Linker Type | Cleavage Trigger | Common Chemical Moiety | Advantages | Disadvantages |
| pH-Sensitive | Low pH (4.5-6.5) in endosomes/lysosomes | Hydrazone, Carbonate, Acetal | Exploits a universal feature of cellular internalization. | Can exhibit instability in plasma, leading to premature drug release. |
| Enzyme-Sensitive | Lysosomal proteases (e.g., Cathepsin B) | Dipeptides (e.g., Val-Cit, Val-Ala) | High plasma stability; specific cleavage in target cells. | Efficacy depends on protease expression levels in the tumor. |
| Redox-Sensitive | High intracellular glutathione (GSH) concentration (1-10 mM) | Disulfide bonds | Exploits significant GSH gradient between plasma and cytoplasm. | Potential for premature cleavage in the bloodstream. |
Quantitative Performance Data
Direct head-to-head comparisons of linker stability can be challenging due to variations in experimental conditions across studies. However, the following table summarizes available data to provide a quantitative perspective on plasma stability.
Table 2: Comparative Plasma Stability of Different Cleavable Linkers
| Linker Class | Specific Linker Example | ADC Construct | Assay Conditions | Stability Metric | Reference |
| pH-Sensitive | Hydrazone | BR96-Doxorubicin | In vivo (human) | Short half-life compared to the naked antibody. | |
| pH-Sensitive | Hydrazone | anti-CD33-Calicheamicin | In vitro (human plasma, 37°C) | ~50% payload loss after 48 hours. | |
| Enzyme-Sensitive | Val-Cit-PABC | Trastuzumab-MMAE | In vitro (rat serum, 37°C) | >80% intact ADC after 7 days. | |
| Enzyme-Sensitive | "Exo-cleavable" EVC | Trastuzumab-MMAE | In vivo (rat) | Superior stability and higher ADC concentration after 7 days compared to T-DXd. | |
| Redox-Sensitive | Hindered Disulfide | anti-CD22-Maytansinoid | In vivo (mouse) | Half-life of ~150 hours. | |
| Redox-Sensitive | Peroxide-cleavable | Arylboronic acid-MMAE | In vitro (human plasma, 37°C) | >95% intact ADC after 72 hours. |
Visualization of Cleavage Mechanisms and Workflows
Cleavable Linker Mechanisms
The following diagram illustrates the distinct triggering mechanisms for the three main classes of cleavable linkers after ADC internalization.
References
The Pivotal Role of Linker Composition in PROTAC Efficacy: A Comparative Analysis of IRAK4 Degraders
For Immediate Release
A comparative analysis of Proteolysis Targeting Chimeras (PROTACs) targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) highlights the critical influence of linker composition on the efficacy of these novel therapeutic agents. This guide provides a detailed examination of experimental data, offering researchers, scientists, and drug development professionals a clear comparison of PROTACs utilizing a hydrophilic polyethylene glycol (PEG) linker versus a hydrophobic alkyl linker.
IRAK4 is a key protein in inflammatory signaling pathways, making it a significant target for therapeutic intervention in various diseases. PROTACs represent a groundbreaking approach to targeting such proteins by inducing their degradation through the ubiquitin-proteasome system. A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker, once considered a simple spacer, is now understood to be a crucial determinant of a PROTAC's success.
This guide delves into a case study of IRAK4-targeting PROTACs to illustrate the impact of the linker's physicochemical properties on degradation efficiency. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes, this document serves as a valuable resource for the rational design of next-generation PROTACs.
Comparative Performance of IRAK4 PROTACs
The central role of the linker is evident when comparing the performance of two IRAK4-targeting PROTACs that are identical in their IRAK4-binding ligand and von Hippel-Lindau (VHL) E3 ligase ligand, but differ in their linker composition. One PROTAC utilizes a hydrophilic PEG-based linker, analogous in properties to those synthesized using m-PEG6-Boc, while the other employs a more hydrophobic all-carbon alkyl linker.
Table 1: In Vitro Performance of IRAK4-Targeting PROTACs
| PROTAC | Linker Type | Target Protein | E3 Ligase Ligand | DC50 (µM) in PBMCs | Dmax in PBMCs (%) |
| Compound 2 | PEG-based | IRAK4 | VHL | > 3 (Inactive) | Not observed |
| Compound 3 | Alkyl-based | IRAK4 | VHL | 3 | ~50% |
Data synthesized from a 2019 study by Nunes et al. in ACS Medicinal Chemistry Letters.[1]
The data clearly demonstrates that the alkyl-linked PROTAC (Compound 3) successfully induced approximately 50% degradation of IRAK4 at a concentration of 3 µM in peripheral blood mononuclear cells (PBMCs).[1] In stark contrast, the PEG-linked counterpart (Compound 2) was inactive, showing no observable degradation.[1] This suggests that for this particular target and E3 ligase combination, the more hydrophobic nature of the alkyl linker may be more conducive to the formation of a stable and productive ternary complex required for ubiquitination and subsequent degradation. The hydrophilic PEG linker, while often used to improve solubility, may in this case hinder the necessary protein-protein interactions.[1]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these PROTACs and the experimental procedures used to evaluate them, the following diagrams provide a visual guide.
Caption: Mechanism of IRAK4 degradation mediated by a PROTAC.
The diagram above illustrates the signaling pathway, where the PROTAC facilitates the ubiquitination of IRAK4 by the VHL E3 ligase, marking it for degradation by the proteasome.
Caption: Experimental workflow for Western Blot analysis.
This workflow outlines the key steps involved in quantifying the degradation of IRAK4 protein levels in cells following treatment with a PROTAC.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to determine the extent of target protein degradation following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed peripheral blood mononuclear cells (PBMCs) in appropriate culture plates and conditions.
-
Treat cells with varying concentrations of the IRAK4 PROTACs (e.g., 0.1, 1, 3, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
5. Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the IRAK4 band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
This assay is performed to assess the cytotoxicity of the PROTACs.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with a range of concentrations of the IRAK4 PROTACs for a specified duration (e.g., 72 hours).
2. MTT Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
3. Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
4. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the viability data against the PROTAC concentration to determine the IC50 value.
This comparative guide underscores the necessity of empirical testing and optimization of linker properties in the development of effective PROTACs. The choice between a hydrophilic PEG-based linker and a more hydrophobic alkyl chain can dramatically alter the degradation efficiency, providing a critical lesson for the future design of these promising therapeutic molecules.
References
Navigating the In Vivo Landscape: A Comparative Guide to PEGylated Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the linker is a critical design component in Antibody-Drug Conjugates (ADCs), profoundly influencing stability, pharmacokinetics (PK), efficacy, and toxicity. This guide provides a comparative analysis of ADCs featuring short-chain polyethylene glycol (PEG) linkers versus non-PEGylated and long-chain PEG alternatives, supported by preclinical in vivo data.
The inclusion of hydrophilic linkers, such as those containing PEG, is a key strategy to mitigate the challenges posed by hydrophobic payloads. By enhancing the hydrophilicity of the overall ADC, PEG linkers can reduce aggregation, improve solubility, and lead to more favorable pharmacokinetic profiles, ultimately enhancing the therapeutic window.[1][2] The length of the PEG chain is a crucial parameter that must be optimized, as it creates a trade-off between extended plasma half-life and potential reductions in cytotoxic potency.[2][3]
Comparative In Vivo Performance: Data Summary
The following tables summarize quantitative data from preclinical studies, comparing the in vivo performance of ADCs with varying linker compositions. The data highlights the significant impact of PEGylation and PEG chain length on key biopharmaceutical properties.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker Type | Key Pharmacokinetic Finding | Clearance (mL/day/kg) | Half-life (t½) | Reference |
| Non-PEG (SMCC) | Rapid clearance, short half-life | ~15 | 19.6 minutes | [1] |
| Short-Chain PEG (PEG2) | Reduced clearance vs. Non-PEG | ~10 | Not Specified | |
| Short-Chain PEG (PEG4) | Further reduced clearance | ~7 | Not Specified | |
| Short-Chain PEG (PEG8) | Clearance plateaus, approaching parent Ab | ~5 | Not Specified | |
| Long-Chain PEG (4 kDa) | 2.5-fold increase in half-life vs. Non-PEG | Not Specified | ~49 minutes | |
| Long-Chain PEG (10 kDa) | 11.2-fold increase in half-life vs. Non-PEG | Not Specified | ~220 minutes |
Data is compiled from studies using different ADC constructs and models, intended for comparative illustration.
Table 2: Efficacy and Cytotoxicity Profile
| Linker Type | In Vitro Cytotoxicity (vs. Non-PEG) | In Vivo Antitumor Efficacy | Reference |
| Non-PEG (SMCC) | Baseline | Baseline Efficacy | |
| Long-Chain PEG (4 kDa) | 4.5-fold reduction | Improved tumor inhibition vs. Non-PEG | |
| Long-Chain PEG (10 kDa) | 22-fold reduction | Strongest tumor growth inhibition effect |
Visualizing the ADC Workflow and Mechanism
To better understand the processes involved in ADC development and action, the following diagrams illustrate a typical preclinical experimental workflow and the general mechanism of action of an ADC.
Caption: Generalized mechanism of action for an antibody-drug conjugate (ADC).
Caption: Standard experimental workflow for an in vivo ADC xenograft study.
Discussion
The inclusion of PEG linkers demonstrably improves the pharmacokinetic profile of ADCs. As shown in Table 1, increasing PEG chain length from zero to 8 PEG units progressively decreases systemic clearance. A study on miniaturized affibody-drug conjugates showed that incorporating 4 kDa and 10 kDa PEG linkers extended the circulation half-life by 2.5-fold and 11.2-fold, respectively, compared to a non-PEGylated conjugate. This prolonged circulation increases the potential for the ADC to accumulate in tumor tissue.
However, this improvement in PK often comes with a reduction in in vitro potency. The same study found that the 4 kDa and 10 kDa PEG linkers reduced in vitro cytotoxicity by 4.5-fold and 22-fold, respectively. Despite this, the enhanced pharmacokinetic properties can translate to superior in vivo efficacy. The conjugate with the longest half-life (10 kDa PEG) exhibited the most potent tumor growth inhibition in a xenograft model, suggesting that for this particular construct, the benefits of prolonged exposure outweighed the reduced intrinsic potency.
This highlights a critical principle in ADC design: the optimal PEG linker length is context-dependent and requires empirical evaluation for each specific antibody, payload, and target combination. The goal is to strike a balance that maximizes drug exposure at the tumor site while maintaining sufficient cytotoxic potency.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of in vivo ADC studies. Below are representative protocols for the key experiments cited in this guide.
In Vivo Antitumor Efficacy Study (Xenograft Model)
-
Cell Culture: Human cancer cell lines expressing the target antigen (e.g., NCI-N87) are cultured in appropriate sterile media.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or NOD-SCID) are used for the implantation of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, typically 100-200 mm³. Tumor volume is measured regularly (e.g., twice weekly) with calipers using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., Vehicle Control, Non-PEG ADC, PEGylated ADC). ADCs are administered at a specified dose and schedule, typically via intravenous (IV) injection.
-
Efficacy Evaluation: Tumor volumes and animal body weights are monitored throughout the study. The study concludes when tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Tumor Growth Inhibition (TGI) is calculated by comparing the mean tumor volumes in the treated groups to the vehicle control group. Statistical significance is determined using appropriate tests.
Pharmacokinetic (PK) Study
-
Animal Model: Healthy or tumor-bearing rodents (mice or rats) are used.
-
Administration: A single intravenous dose of the ADC constructs is administered to the animals.
-
Blood Sampling: Blood samples are collected at multiple predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Sample Processing: Plasma is isolated from the blood samples via centrifugation.
-
Quantification: The concentration of the total antibody or ADC in the plasma samples is quantified using a validated method, most commonly an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, such as clearance, volume of distribution, area under the curve (AUC), and half-life (t½), using non-compartmental analysis software.
References
A Comparative Guide to m-PEG6-Boc and MC-Val-Cit-PABC Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), dictating the stability, pharmacokinetics, and payload delivery mechanism. The choice between different linker technologies can significantly impact the therapeutic index of an ADC. This guide provides an objective comparison between two distinct linker strategies: a hydrophilic, non-cleavable linker based on a methoxy-polyethylene glycol (m-PEG6) backbone, and the clinically validated, enzyme-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Val-Cit-PABC) linker.
Introduction to the Linkers
m-PEG6-Boc Derived Linker (Non-Cleavable)
The "this compound" reagent is a building block for constructing linkers. For the purpose of this comparison, we will consider a representative non-cleavable linker derived from this structure. This linker consists of a six-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity to the ADC.[1] The terminal methoxy group ensures the PEG chain is unreactive at one end, while the Boc-protected amine allows for covalent attachment of a cytotoxic payload. For conjugation to the antibody, a reactive handle, such as a maleimide group, is typically incorporated.
The primary mechanism of drug release for non-cleavable linkers relies on the complete degradation of the antibody component within the lysosome of the target cell.[2][3] Following internalization of the ADC, the antibody is broken down into its constituent amino acids, releasing the payload still attached to the linker and the amino acid residue (e.g., cysteine) to which it was conjugated.[2]
MC-Val-Cit-PABC Linker (Cleavable)
The MC-Val-Cit-PABC linker is a well-established, enzyme-cleavable system used in several approved ADCs.[4] It is composed of a maleimidocaproyl (MC) spacer for antibody conjugation, a valine-citrulline (Val-Cit) dipeptide that is a substrate for the lysosomal enzyme cathepsin B, and a self-immolative p-aminobenzoyloxycarbonyl (PABC) spacer.
Upon internalization of the ADC into a cancer cell, the Val-Cit dipeptide is specifically cleaved by cathepsin B, which is often overexpressed in the tumor microenvironment. This enzymatic cleavage triggers the spontaneous decomposition of the PABC spacer, leading to the release of the unmodified, active cytotoxic drug.
Comparative Performance Data
The following tables summarize quantitative data on the performance of ADCs constructed with PEGylated non-cleavable linkers and Val-Cit cleavable linkers. It is important to note that a direct head-to-head comparison is often challenging due to variations in experimental setups across different studies.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | m-PEG6 Derived Linker (Non-Cleavable) | MC-Val-Cit-PABC Linker (Cleavable) | Key Considerations & References |
| Solubility | High; PEG spacer increases hydrophilicity. | Moderate to Low; can be hydrophobic, especially with lipophilic payloads. | PEGylation is a known strategy to improve the solubility and reduce aggregation of ADCs, allowing for higher drug-to-antibody ratios (DARs). |
| Plasma Stability | Generally high; relies on stable thioether bond. | Generally high, but susceptible to premature cleavage by certain plasma enzymes (e.g., carboxylesterases in mice). | Non-cleavable linkers are often associated with greater plasma stability. The stability of the maleimide-thiol linkage is a critical factor for both linker types. |
| Pharmacokinetics | Improved; PEGylation can prolong circulation half-life and reduce clearance. | Can be influenced by payload hydrophobicity; may have faster clearance with higher DARs. | Studies show that PEG linkers, particularly with 8 or more PEG units, can significantly improve the pharmacokinetic profile of ADCs. |
| Drug-to-Antibody Ratio (DAR) | Can achieve high DARs (e.g., 8) with reduced aggregation. | High DARs can be challenging due to increased hydrophobicity and aggregation. | The hydrophilicity of PEG linkers helps to mitigate the aggregation issues associated with high DARs. |
Table 2: In Vitro and In Vivo Performance
| Performance Metric | m-PEG6 Derived Linker (Non-Cleavable) | MC-Val-Cit-PABC Linker (Cleavable) | Key Considerations & References |
| In Vitro Cytotoxicity | Potent against antigen-positive cells. | Potent against antigen-positive cells. | PEGylation can sometimes lead to a slight reduction in in vitro potency due to steric hindrance. |
| Bystander Effect | Limited to none; released payload is often charged and membrane-impermeable. | Yes; released payload can diffuse out of the target cell and kill neighboring antigen-negative cells. | The bystander effect is a key advantage of cleavable linkers, especially for treating heterogeneous tumors. |
| In Vivo Efficacy | Demonstrated high efficacy in various preclinical models. | Demonstrated high efficacy in numerous preclinical and clinical studies. | The choice of linker can significantly impact in vivo performance, with some studies showing superior efficacy for non-cleavable linkers. |
| Toxicity | Potentially lower systemic toxicity due to higher stability and lack of bystander effect. | Potential for off-target toxicity due to premature linker cleavage or bystander effects on healthy tissue. | The increased stability of non-cleavable linkers can lead to a wider therapeutic window. |
Experimental Protocols
Protocol 1: Synthesis and Conjugation of a Maleimide-PEG6-Payload
This protocol outlines the synthesis of a maleimide-functionalized PEG6 linker-payload and its conjugation to a reduced antibody.
A. Synthesis of Maleimide-PEG6-Payload:
-
Boc Deprotection of this compound:
-
Dissolve the this compound reagent in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amino-PEG6 linker.
-
-
Payload Activation and Conjugation:
-
Activate the carboxylic acid group of the cytotoxic payload using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Dissolve the deprotected amino-PEG6 linker and the activated payload in an anhydrous solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) and stir the reaction at room temperature overnight.
-
Purify the resulting PEG6-payload conjugate by chromatography.
-
-
Introduction of the Maleimide Group:
-
React the terminal hydroxyl group of the PEG6-payload with a maleimide-containing reagent, such as maleimidocaproic acid, using standard esterification or amidation chemistry.
-
B. Conjugation to Antibody:
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), in a 5-10 fold molar excess to the antibody.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-PEG6-payload in a co-solvent like DMSO.
-
Add the payload-linker solution to the reduced antibody solution at a 5-10 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted payload-linker.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
-
Protocol 2: Synthesis and Conjugation of MC-Val-Cit-PABC-Payload
This protocol describes the synthesis of the MC-Val-Cit-PABC linker-payload and its conjugation to an antibody.
A. Synthesis of MC-Val-Cit-PABC-Payload:
-
Dipeptide Synthesis:
-
Couple Fmoc-protected valine (Fmoc-Val-OH) to citrulline using standard peptide coupling reagents.
-
Couple the resulting dipeptide to p-aminobenzyl alcohol (PABA).
-
-
Payload Attachment:
-
Activate the hydroxyl group of the PABA moiety, often by conversion to a p-nitrophenyl carbonate.
-
React the activated PABA with the amine group of the cytotoxic payload (e.g., MMAE).
-
-
Fmoc Deprotection and Maleimide Addition:
-
Remove the Fmoc protecting group from the valine residue using a base like piperidine.
-
React the deprotected amine with an activated maleimidocaproic acid (e.g., MC-NHS ester) to yield the final MC-Val-Cit-PABC-payload.
-
B. Conjugation to Antibody:
The conjugation procedure is similar to that described in Protocol 1B, involving the reduction of the antibody's disulfide bonds followed by reaction with the maleimide group of the MC-Val-Cit-PABC-payload.
Visualizations
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
Safety Operating Guide
Navigating the Safe Disposal of m-PEG6-Boc: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of specialized chemical reagents are paramount for ensuring laboratory safety and regulatory compliance. This document provides a detailed, step-by-step protocol for the proper disposal of m-PEG6-Boc, a methoxy-terminated polyethylene glycol (PEG) derivative with a tert-butoxycarbonyl (Boc) protecting group. Adherence to these procedures will foster a secure working environment and mitigate potential hazards.
Understanding the Compound: Safety and Reactivity Profile
A representative Safety Data Sheet for a closely related compound, Boc-NH-PEG6-amine, indicates that similar substances may be classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)
-
Causes skin irritation (Skin corrosion/irritation - Category 2)
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)
Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE) and to avoid the generation of dust or aerosols.
Core Disposal Protocol: A Step-by-Step Approach
The primary consideration for the disposal of this compound is the lability of the Boc group in the presence of acid. Co-disposal with acidic waste could lead to uncontrolled deprotection, generating isobutylene gas and the corresponding amine, potentially altering the characteristics of the waste stream. Therefore, a segregated disposal approach is essential.
1. Segregation and Labeling:
-
Immediately segregate all waste containing this compound from other laboratory waste, particularly acidic waste streams.
-
Use a dedicated, clearly labeled, and sealed container for this waste. The label should include the full chemical name: "this compound Waste" and appropriate hazard pictograms based on the available safety data for similar compounds.
2. Disposal of Solid this compound Waste:
-
For uncontaminated, expired, or unwanted solid this compound, the preferred method is disposal through a licensed chemical waste disposal contractor.
-
Package the solid waste in a sealed, robust container, clearly labeled as described above.
-
Store the container in a designated, well-ventilated, and secure area until collection by the waste disposal service.
3. Disposal of this compound in Solution:
-
Solutions of this compound should not be disposed of down the drain.
-
Collect all solutions containing this compound in a dedicated, sealed, and labeled waste container.
-
If the solvent is volatile, the container should be stored in a well-ventilated area, away from ignition sources.
-
Dispose of the liquid waste through your institution's hazardous waste management program.
4. Disposal of Contaminated Materials:
-
Personal protective equipment (PPE), such as gloves and lab coats, that are contaminated with this compound should be placed in a sealed bag or container and disposed of as solid chemical waste.
-
Absorbent materials used to clean up spills of this compound should be collected, placed in a sealed container, and disposed of as hazardous waste.
5. Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).
-
The rinsate must be collected and treated as chemical waste, and added to the liquid waste container for this compound.
-
After triple-rinsing and allowing the container to dry, the original label should be defaced or removed. The container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes the GHS hazard classifications for a closely related compound, which should be used as a precautionary guideline.
| Hazard Classification | Category | GHS Code |
| Acute toxicity, oral | 4 | H302 |
| Skin corrosion/irritation | 2 | H315 |
| Serious eye damage/eye irritation | 2A | H319 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335 |
Data based on the Safety Data Sheet for Boc-NH-PEG6-amine.[1]
Experimental Protocol: Neutralization of Acidic Waste from Potential Boc Deprotection
In instances where this compound may have come into contact with acidic conditions, or as a precautionary measure for waste streams where this is a possibility, a neutralization step should be considered for the collected liquid waste before final disposal.
Objective: To neutralize any acidic components in the waste stream to prevent the unintended cleavage of the Boc protecting group.
Materials:
-
Collected liquid waste containing this compound.
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
pH indicator paper or a calibrated pH meter.
-
Appropriate PPE (safety goggles, lab coat, gloves).
-
Stir bar and stir plate.
-
Fume hood.
Procedure:
-
Place the container of collected liquid waste in a secondary container within a fume hood.
-
Add a stir bar to the waste container and begin gentle stirring.
-
Slowly and carefully add the saturated sodium bicarbonate solution to the waste in small aliquots. Be cautious of potential gas evolution (CO₂).
-
After each addition, monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding sodium bicarbonate solution until the pH of the waste is neutral (pH 6-8).
-
Once neutralized, seal the container and label it appropriately for disposal through your institution's hazardous waste program.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling m-PEG6-Boc
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling m-PEG6-Boc. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The recommended personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. While this compound is not classified as a hazardous substance, good laboratory practices should always be observed.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or neoprene, powder-free. Inspect before use and change immediately upon contact. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard. |
| Face Protection | Face Shield | Recommended when there is a risk of splashing.[1] |
| Body Protection | Laboratory Coat | Standard laboratory coat. For larger quantities or risk of splashing, a disposable gown is preferred.[2] |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required in the laboratory. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work in a well-ventilated area, preferably a chemical fume hood.
-
Dispensing: Handle as a solid to avoid generating dust. If weighing, do so carefully on a tared weigh paper or in a suitable container.
-
In Solution: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.
Storage Conditions:
-
Short-term Storage: Store at -20°C for up to 3 years in powder form.[3]
-
In Solvent: Store at -80°C for up to 1 year.[3]
-
Shipping: The compound is typically shipped at ambient temperature.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Chemical Waste: All unused this compound, solutions containing the compound, and rinsates should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, weigh papers, and pipette tips, should be placed in a sealed bag and disposed of as chemical waste.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or isopropanol). Collect the rinsate as chemical waste. After rinsing, deface the label and dispose of the container as regular laboratory waste.
-
Deactivation (for Boc-protected amines): While not always necessary for PEG compounds of low hazard, if institutional policy requires deactivation of the Boc-protecting group before disposal, it can be removed under mild acidic conditions. The resulting material should still be disposed of as chemical waste.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. NH2-PEG6-Boc | PROTAC Linker | TargetMol [targetmol.com]
- 4. N-(Mal-PEG6)-N-bis(PEG3-Boc) | BroadPharm [broadpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
